3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
BenchChem offers high-quality 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)5-1-2-6-12-3-7(14(15)16)13(6)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQLEURBIDJSIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,2-a]pyridine core, a fused bicyclic 5-6 heterocyclic ring system with a bridgehead nitrogen atom, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2][3] Its remarkable synthetic accessibility and the diverse array of biological activities exhibited by its derivatives have captured the attention of researchers worldwide, leading to an exponential growth in research involving this versatile moiety.[4] This guide provides a comprehensive technical overview of the imidazo[1,2-a]pyridine scaffold, delving into its synthesis, key therapeutic applications, and the structure-activity relationships that govern its biological effects. Marketed drugs such as the anxiolytics zolpidem (Ambien), alpidem, and saripidem underscore the therapeutic success of this chemical framework.[1][4]
Synthetic Strategies: Building the Imidazo[1,2-a]pyridine Core
The synthetic versatility of the imidazo[1,2-a]pyridine scaffold is a key driver of its widespread use in drug discovery.[4] A variety of synthetic methodologies have been developed, ranging from classical condensation reactions to modern multicomponent and green chemistry approaches.[2][4]
Classical and Modern Synthetic Routes
A cornerstone of imidazo[1,2-a]pyridine synthesis is the reaction of 2-aminopyridines with α-haloketones.[5] This method, while traditional, remains highly effective. Recent advancements have focused on developing more sustainable and efficient protocols. For instance, a groundbreaking method involves the reaction of α-bromo/chloroketones with 2-aminopyridines at a modest 60°C without the need for a catalyst or solvent.[5] Other innovative strategies include:
-
Multicomponent Reactions (MCRs): The Groebke–Blackburn–Bienaymé (GBB) reaction, a one-pot three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, offers a rapid and efficient route to diverse 3-aminoimidazo[1,2-a]pyridines.[6]
-
Green Chemistry Approaches: To address environmental concerns, greener protocols have been developed, utilizing sustainable solvents, catalyst-free or solvent-free systems, and photochemical reactions.[4] An example is the one-pot synthesis of imidazo[1,2-a]pyridine-3-carboxylates using a water extract of banana ash and dimethyl sulfoxide (WEB-DMSO) as the solvent system.[4]
-
Oxidative Coupling and Tandem Reactions: These methods provide alternative pathways for constructing the imidazo[1,2-a]pyridine ring system.[2]
Experimental Protocol: Catalyst- and Solvent-Free Synthesis of 2-phenylimidazo[1,2-a]pyridine
This protocol is based on the innovative work of Zhu and colleagues, providing a simple and environmentally friendly method for the synthesis of imidazo[1,2-a]pyridines.[5]
Materials:
-
2-Aminopyridine
-
α-Bromoacetophenone
-
Round-bottom flask
-
Stirring bar
-
Heating mantle with temperature control
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Ethyl acetate/hexane mixture (for TLC)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, combine 2-aminopyridine (1 mmol) and α-bromoacetophenone (1 mmol).
-
Place a stirring bar in the flask and seal it.
-
Heat the reaction mixture to 60°C with continuous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction (typically within a few hours, as indicated by the disappearance of starting materials on TLC), allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by column chromatography on silica gel using a suitable gradient of ethyl acetate in hexane to afford the pure 2-phenylimidazo[1,2-a]pyridine.
-
The purified product is then concentrated under reduced pressure using a rotary evaporator.
Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the final compound. The absence of starting materials in the final product spectrum is a key indicator of a complete reaction.
Therapeutic Applications: A Scaffold of Broad-Spectrum Activity
The imidazo[1,2-a]pyridine scaffold has demonstrated a remarkable range of biological activities, making it a focal point in the development of novel therapeutic agents for various diseases.[1][7]
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have emerged as promising anticancer agents, targeting multiple hallmarks of cancer.[8][9]
Mechanisms of Action:
-
Kinase Inhibition: A significant number of derivatives target crucial kinases in cancer signaling pathways.[8] Notably, they have been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[8] Some compounds exhibit potent PI3Kα inhibition with IC50 values in the nanomolar range, leading to apoptosis in breast cancer cell lines.[8] Other targeted kinases include Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[8]
-
Tubulin Polymerization Inhibition: Several imidazo[1,2-a]pyridine derivatives act as microtubule-targeting agents by inhibiting tubulin polymerization, often by binding to the colchicine site.[8] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][10]
-
Induction of Apoptosis: A common mechanism of action for these compounds is the induction of programmed cell death.[8] For instance, the novel compound La23, 1-(imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-2-yl)ethane-1,2-dione, was found to suppress the viability of HeLa cells by inducing apoptosis via the p53/Bax mitochondrial pathway.[11]
Structure-Activity Relationship (SAR): The anticancer activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core.[12] For example, in a series of imidazo[1,2-a]pyrazine derivatives, variations in electron-donating functional amine groups at the 3rd position significantly influenced their anticancer activity.[12]
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Imidazo[1,2-a]pyridine Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the progression of many diseases, including cancer.[13] Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties.[6] A novel derivative, MIA, was shown to reduce cell viability, trigger apoptosis, and suppress inflammation in breast and ovarian cancer cells by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[13] Co-administration with curcumin enhanced these anti-inflammatory effects.[13]
Antiviral Activity
The imidazo[1,2-a]pyridine scaffold has also been explored for the development of antiviral agents.[14] Dibromoimidazo[1,2-a]pyridines bearing a thioether side chain have shown significant activity against human cytomegalovirus and varicella-zoster virus.[15] Structure-activity relationship studies identified hydrophobicity (logP) as a crucial factor for their antiviral activity.[14]
Central Nervous System (CNS) Applications
The imidazo[1,2-a]pyridine scaffold is the core of several marketed drugs for CNS disorders, most notably zolpidem (Ambien) for insomnia.[4][16] This highlights the ability of this scaffold to cross the blood-brain barrier and interact with CNS targets. Research has also explored their potential as ligands for detecting β-amyloid plaques in the brain, relevant for Alzheimer's disease diagnostics.[17][18]
Other Therapeutic Areas
The broad biological activity of imidazo[1,2-a]pyridines extends to other therapeutic areas, including:
-
Antimycobacterial: Imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3][5]
-
Antimicrobial and Antifungal: Derivatives have exhibited promising activity against various bacterial and fungal strains.
-
Anticonvulsant: Several series of imidazo[1,2-a]pyridines have been synthesized and evaluated for their anticonvulsant activity.[19]
Structure-Activity Relationship (SAR) and Drug Design
Systematic modifications of the imidazo[1,2-a]pyridine scaffold have provided valuable insights into the structural requirements for various biological activities. For instance, in the development of antimycobacterial agents, the exploration of imidazo[1,2-a]pyridine-3-carboxamides revealed that bulky and more lipophilic biaryl ethers led to nanomolar potency.[3] Similarly, for β-amyloid plaque imaging agents, electrophilic substitution at the 3-position was found to be a key reaction for introducing radioiodine labels.[17]
Data Presentation
Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| La23 | HeLa | 15.32 | Induction of apoptosis via p53/Bax pathway | [11] |
| IP-5 | HCC1937 (Breast) | 45 | Cell cycle arrest and extrinsic apoptosis | [9] |
| IP-6 | HCC1937 (Breast) | 47.7 | Cytotoxic effects | [9] |
| 10b | Hep-2, HepG2, MCF-7, A375 | 20, 18, 21, 16 | Not specified | [12] |
| 7d | MCF-7, HT-29 | 22.6, 13.4 | Cell cycle arrest in G2/M phase | [20] |
| MBM-17 | - | 0.003 (Nek2 IC50) | Nek2 inhibition | [10] |
| MBM-55 | - | 0.001 (Nek2 IC50) | Nek2 inhibition | [10] |
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability, coupled with a broad spectrum of biological activities, ensures its continued exploration for the development of new and effective therapeutic agents.[4] Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel therapeutic targets, and the application of advanced drug delivery systems to enhance the efficacy and safety of imidazo[1,2-a]pyridine-based drugs. The ongoing efforts in green synthesis will also contribute to the sustainable development of this important class of compounds.
References
- BenchChem. (n.d.). Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents.
-
Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
-
ACS Omega. (n.d.). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
Zhi-Xin, C., et al. (2003). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry, 46(2), 237-243. [Link]
-
Yu, Y., et al. (2022). A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. Anti-Cancer Agents in Medicinal Chemistry, 22(6), 1102-1110. [Link]
-
De Clercq, E., et al. (2001). Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. Journal of Medicinal Chemistry, 44(5), 731-739. [Link]
-
Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry, 31(1), 1-23. [Link]
-
BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37305-37314. [Link]
-
Bagdi, A. K., et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 50(94), 14755-14774. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 606-628. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Al-Oqail, M. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 27(18), 6037. [Link]
-
ResearchGate. (n.d.). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Retrieved from [Link]
-
Leyssen, P., et al. (2003). Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry, 46(25), 5321-5329. [Link]
-
Kumar, R., et al. (2020). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Drug Discovery Technologies, 17(3), 282-297. [Link]
-
PubMed. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). Retrieved from [Link]
-
Ma, M., et al. (2017). Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. European Journal of Medicinal Chemistry, 127, 947-962. [Link]
-
Adingra, K. M. A., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12(4), 81-91. [Link]
-
Ananthan, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4979-4983. [Link]
-
ResearchGate. (n.d.). New imidazo[1,2-a]pyridines carrying active pharmacophores: Synthesis and anticonvulsant studies. Retrieved from [Link]
-
Wikipedia. (n.d.). Zolpidem. Retrieved from [Link]
Sources
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bio-conferences.org [bio-conferences.org]
- 6. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability an...: Ingenta Connect [ingentaconnect.com]
- 12. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Zolpidem - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Structural Elucidation of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: A Spectroscopic Interpretation Guide
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine. Designed for researchers, medicinal chemists, and professionals in drug development, this document offers a comprehensive interpretation of proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. By dissecting the influence of the nitro and trifluoromethyl substituents on the imidazo[1,2-a]pyridine core, this guide serves as a practical reference for the structural characterization and quality control of this and related pharmacologically relevant molecules.
Introduction: The Significance of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide array of biological activities.[1] Compounds bearing this core structure have demonstrated therapeutic potential as anticancer, anti-inflammatory, and antiviral agents. The introduction of specific substituents, such as a nitro group at the 3-position and a trifluoromethyl group at the 6-position, is a strategic approach to modulate the electronic properties, metabolic stability, and ultimately, the pharmacological profile of the parent molecule. Accurate and unambiguous structural confirmation is paramount in the drug discovery and development process, making a thorough understanding of the spectroscopic characteristics of these complex molecules essential.
This guide will present a detailed, illustrative interpretation of the key spectroscopic data expected for 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine. While a complete, published experimental dataset for this specific molecule is not currently available, the interpretations herein are based on established principles of spectroscopy and comparative analysis with closely related, structurally verified analogs.[2][3]
Molecular Structure and Numbering
A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic signatures. The structure of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, with the conventional numbering system for the heterocyclic core, is depicted below. This numbering will be used consistently throughout the analysis of the NMR data.
Figure 1. Molecular structure of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The electron-withdrawing nature of both the nitro (NO₂) and trifluoromethyl (CF₃) groups significantly influences the chemical shifts of the protons and carbons in the aromatic system.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine in a solvent like DMSO-d₆ is expected to show four distinct signals in the aromatic region. The strong deshielding effect of the nitro group at position 3 will cause the proton at position 2 (H-2) to appear at a significantly downfield chemical shift. Similarly, the trifluoromethyl group at C-6 will deshield the protons at C-5 and C-7.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.5 - 8.8 | s | - | Singlet due to no adjacent protons. Significantly deshielded by the adjacent NO₂ group. |
| H-5 | ~9.0 - 9.3 | d | ~1.5 - 2.0 | Doublet, coupled to H-7. Strongly deshielded by the anisotropic effect of the fused imidazole ring and the adjacent CF₃ group. |
| H-7 | ~7.8 - 8.1 | dd | J = ~9.0, ~1.5 - 2.0 | Doublet of doublets, coupled to H-8 and H-5. Influenced by the adjacent CF₃ group. |
| H-8 | ~7.6 - 7.9 | d | J = ~9.0 | Doublet, coupled to H-7. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbons attached to or near the electron-withdrawing groups will be shifted downfield. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹⁹F coupling) | Rationale |
| C-2 | ~125 - 130 | - | Shielded relative to C-3 due to the adjacent nitrogen, but deshielded by the nitro group's influence. |
| C-3 | ~140 - 145 | - | Strongly deshielded due to the direct attachment of the electron-withdrawing nitro group. |
| C-5 | ~120 - 125 | - | Deshielded by the anisotropic effect of the imidazole ring. |
| C-6 | ~128 - 133 | q | Quartet due to coupling with the three fluorine atoms of the CF₃ group. |
| C-7 | ~115 - 120 | - | |
| C-8 | ~110 - 115 | - | |
| C-8a | ~145 - 150 | - | Bridgehead carbon, typically downfield. |
| CF₃ | ~120 - 125 | q | Quartet with a large ¹JCF coupling constant. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-160 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, the key vibrational bands will be associated with the nitro group, the trifluoromethyl group, and the aromatic rings.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1550 - 1475 | Strong | Asymmetric NO₂ stretch |
| ~1360 - 1290 | Strong | Symmetric NO₂ stretch |
| ~1300 - 1100 | Strong | C-F stretching vibrations of the CF₃ group |
| ~1630 - 1450 | Medium-Strong | C=C and C=N stretching of the aromatic and imidazole rings |
| ~3100 - 3000 | Weak | Aromatic C-H stretching |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: Perform a background scan and then acquire the sample spectrum. The data is typically presented as percent transmittance versus wavenumber.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z corresponding to the molecular weight of C₈H₄F₃N₃O₂ (231.03).
-
Key Fragments:
-
Loss of NO₂ (M - 46): A significant fragment corresponding to the loss of the nitro group.
-
Loss of NO (M - 30): Another common fragmentation pathway for nitroaromatic compounds.[7]
-
Loss of CF₃ (M - 69): Fragmentation involving the loss of the trifluoromethyl group.
-
Fragments corresponding to the imidazo[1,2-a]pyridine core.
-
Figure 2. Predicted mass spectrometry fragmentation pathway.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocycles.
-
Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.
Conclusion
The structural elucidation of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be confidently achieved through a synergistic application of NMR, IR, and MS techniques. The characteristic downfield shifts in the ¹H and ¹³C NMR spectra due to the electron-withdrawing substituents, the strong vibrational bands of the nitro and trifluoromethyl groups in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum collectively provide a unique spectroscopic fingerprint for this molecule. This guide provides a robust framework for the interpretation of this data, serving as a valuable resource for scientists engaged in the synthesis, characterization, and development of novel imidazo[1,2-a]pyridine-based compounds.
References
- Gudmundsson, K. S., & Johns, B. A. (2003). Imidazo[1,2-a]pyridine derivatives as antiviral agents. Current Medicinal Chemistry, 10(18), 1845-1864.
- Defense Technical Information Center. (1988). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
-
ResearchGate. (n.d.). 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. Retrieved from [Link]
- Scientific Research Publishing. (2018). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Heterocyclic Chemistry.
- National Center for Biotechnology Information. (n.d.). 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. PubChem.
- DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ).
- De Gruyter. (2000). On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. Journal of the Mexican Chemical Society.
- Chemistry LibreTexts. (2024).
- PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry.
- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
- University of Calgary. (n.d.).
- American Chemical Society. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Journal of Medicinal Chemistry.
- MDPI. (2022).
- University of Wisconsin. (n.d.). 1H NMR Chemical Shifts.
- Michigan State University. (n.d.). Infrared Spectroscopy.
- Royal Society of Chemistry. (n.d.).
- Atmiya University. (n.d.). Synthesis and Characterization of Oxadiazole Derivatives Bearing Imidazo[1,2-a]pyridine Scaffold.
- UCLA. (n.d.). IR: nitro groups.
Sources
- 1. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 4. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives | MDPI [mdpi.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Research Applications of Fluorinated Nitroaromatic Compounds
Introduction: A Synthesis of Potent Functionalities
In the landscape of modern chemical research, the strategic combination of distinct functional groups on a single molecular scaffold is a cornerstone of innovation. Few pairings are as functionally potent as the combination of fluorine and a nitro group on an aromatic ring. This guide provides an in-depth exploration of fluorinated nitroaromatic compounds, detailing their unique properties and diverse applications for researchers, scientists, and drug development professionals.
The nitro group (—NO₂), with its profound electron-withdrawing capabilities, significantly activates an aromatic ring towards nucleophilic attack.[1] This effect is most pronounced when the nitro group is positioned ortho or para to a leaving group, a foundational principle in nucleophilic aromatic substitution (SNAr) reactions.[2] Concurrently, the fluorine atom, despite being the most electronegative element, serves as an excellent leaving group in SNAr reactions due to the high stability of the fluoride anion and the polarizability of the C-F bond.[3]
This synergistic relationship—where the nitro group activates the ring and the fluorine atom acts as a superb leaving group—renders fluorinated nitroaromatic compounds exceptionally versatile and reactive intermediates.[4] Beyond this synthetic utility, the incorporation of fluorine can profoundly modulate the physicochemical and pharmacological properties of molecules, enhancing metabolic stability, binding affinity, and bioavailability.[5] This guide will elucidate how these fundamental principles translate into powerful applications across medicinal chemistry, chemical biology, and advanced imaging techniques.
Section 1: Application in Medicinal Chemistry and Drug Design
The strategic use of fluorine is a well-established paradigm in modern drug discovery, with fluorinated compounds consistently representing a significant portion of newly approved therapeutics.[6] The introduction of fluorine can fine-tune a molecule's pKa, lipophilicity, and conformational preferences, often leading to improved pharmacokinetic profiles and target selectivity. When combined with a nitroaromatic scaffold—a motif present in numerous bioactive compounds—the potential for developing novel therapeutics is substantial.
Scaffolds for Enzyme Inhibition
Fluorinated nitroaromatic compounds are compelling scaffolds for designing enzyme inhibitors. The strong electron-withdrawing nature of both groups can enhance interactions within an enzyme's active site through favorable electrostatic and halogen-bonding interactions. Furthermore, these compounds can be engineered as mechanism-based inhibitors, also known as suicide substrates. These molecules are chemically inert until they are processed by their target enzyme, which unmasks a reactive group that covalently modifies and inactivates the enzyme.[6]
For instance, a fluorinated nitroaromatic core can be designed to undergo enzymatic reduction of the nitro group, leading to the formation of a highly reactive species that forms a covalent bond with a nearby nucleophilic residue in the active site. The fluorine atom can play a dual role: stabilizing the initial inhibitor and acting as a leaving group during the inactivation step. While many successful fluorinated mechanism-based inhibitors exist, such as 5-fluorouracil, the design principles are directly applicable to nitroaromatic systems.[6][7]
Structure-Activity Relationship (SAR) Insights
The systematic modification of fluorinated nitroaromatic cores provides a robust platform for exploring structure-activity relationships (SAR). Researchers can synthesize libraries of analogues by varying the position and number of fluorine and nitro substituents to probe their effects on biological activity. For example, studies on fluorinated benzenesulfonamides as inhibitors of amyloid-β aggregation have demonstrated that the specific arrangement of the fluorinated ring, a hydrophobic substituent, and other functional groups is critical for potency.[8][9] This systematic approach allows for the rational design of more potent and selective drug candidates.
| Compound Class | Biological Target/Application | Role of Fluoro-Nitroaromatic Core | Key References |
| Dinitrofluorobenzene Derivatives | Antimicrobial Agents | Serves as a reactive scaffold for synthesizing hybrids via SNAr, targeting bacterial enzymes. | [10] |
| Fluorinated Naphthoquinones | NQR Enzyme Inhibition (e.g., in Vibrio cholerae) | The fluorinated aromatic moiety enhances binding affinity and potency against the target enzyme. | |
| Fluorinated Benzenesulfonamides | Amyloid-β Aggregation Inhibition | Provides a rigid scaffold where SAR can be systematically explored to optimize inhibitory activity. | [8] |
| Nitroimidazole Derivatives | Hypoxia Imaging Agents | The nitro group is essential for hypoxia-mediated trapping, while fluorine (18F) enables PET imaging. | [11][12] |
Section 2: Probes and Reagents in Chemical Biology
The unique reactivity of fluorinated nitroaromatic compounds makes them invaluable tools for probing biological systems. Their ability to react selectively with nucleophilic residues under controlled conditions has led to their widespread use in affinity labeling and protein sequencing.
Affinity Labeling with Sanger's Reagent
A classic and powerful example is 1-fluoro-2,4-dinitrobenzene (DNFB) , commonly known as Sanger's Reagent .[13] This compound was famously used by Frederick Sanger to determine the N-terminal amino acid of insulin, a landmark achievement that earned him a Nobel Prize.[13][14] DNFB reacts readily with the primary amine of the N-terminal amino acid of a polypeptide chain via a nucleophilic aromatic substitution mechanism.[3] The two electron-withdrawing nitro groups strongly activate the ring, making the fluorine an excellent leaving group.[10]
The resulting dinitrophenyl (DNP) derivative is stable to the acid hydrolysis conditions used to break the peptide bonds, allowing the labeled N-terminal amino acid to be isolated and identified.[13] This technique was a cornerstone of protein sequencing for decades and remains a textbook example of affinity labeling.
Experimental Protocol: N-Terminal Labeling of a Peptide with DNFB
This protocol describes a general procedure for labeling the N-terminal amino acid of a peptide using Sanger's Reagent.
Materials:
-
Peptide sample (1-5 mg)
-
1-Fluoro-2,4-dinitrobenzene (DNFB) solution (e.g., 5% w/v in ethanol)
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH ~8.5)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (6 M)
-
HPLC system for analysis
Procedure:
-
Dissolution: Dissolve the peptide sample in the sodium bicarbonate buffer. The basic pH ensures the N-terminal amino group is deprotonated and thus nucleophilic.
-
Derivatization: Add an excess of the DNFB solution to the peptide solution. Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring. The reaction vessel should be protected from light.
-
Extraction: After the reaction is complete, acidify the mixture slightly with HCl. Extract the DNP-peptide using an organic solvent like diethyl ether to remove unreacted DNFB. The DNP-peptide will typically precipitate or remain in the aqueous layer depending on its properties.
-
Hydrolysis: Isolate the DNP-peptide and subject it to complete acid hydrolysis by heating in 6 M HCl at ~110°C for 18-24 hours in a sealed, evacuated tube. This cleaves all peptide bonds.
-
Analysis: The resulting mixture contains free amino acids from the internal and C-terminal positions and the single, yellow-colored DNP-amino acid from the N-terminus.
-
Identification: Identify the DNP-amino acid by comparing its retention time on an HPLC system with known DNP-amino acid standards.[13]
Self-Validation: The success of the labeling is confirmed by the appearance of a characteristic yellow DNP-amino acid upon hydrolysis, which can be unambiguously identified via chromatography against a standard. The absence of this product would indicate a failed reaction or a blocked N-terminus.
Photocleavable Linkers
The ortho-nitrobenzyl group is a widely used photocleavable protecting group in organic synthesis and chemical biology.[1][15] Upon irradiation with UV light (typically ~350 nm), it undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate that rearranges to release the protected molecule and a nitrosobenzaldehyde byproduct.[16] While not all applications require it, fluorination of the nitrobenzyl ring can be used to fine-tune the photophysical properties, such as the absorption wavelength and quantum yield of cleavage, offering a higher degree of control for specific applications.[17]
Section 3: Application in Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the detection of radiation from positron-emitting radionuclides. Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its favorable half-life (109.8 minutes) and low positron energy, which allows for high-resolution images.[18][19] Fluorinated nitroaromatic compounds are critical precursors for synthesizing ¹⁸F-labeled radiotracers, particularly for imaging tumor hypoxia.
Imaging Hypoxia with Fluorinated 2-Nitroimidazoles
Tumor hypoxia (low oxygen levels) is a key factor in cancer progression and resistance to therapy. 2-nitroimidazoles are a class of compounds that are selectively trapped in hypoxic cells.[20] They diffuse into cells and undergo reduction by nitroreductase enzymes. In well-oxygenated cells, the resulting radical anion is rapidly re-oxidized, and the parent molecule diffuses back out. However, under hypoxic conditions, the radical anion undergoes further reduction, leading to reactive species that bind to intracellular macromolecules, effectively trapping the molecule inside the cell.[20]
By labeling a 2-nitroimidazole with ¹⁸F, researchers can visualize hypoxic regions in tumors using PET. Prominent examples include [¹⁸F]fluoromisonidazole ([¹⁸F]FMISO) and [¹⁸F]fluoroazomycin arabinoside ([¹⁸F]FAZA) .[18][11][12]
| Tracer | Key Feature | Advantage/Disadvantage | Key References |
| [¹⁸F]FMISO | Lipophilic | Good cell penetration but slow clearance from blood, leading to lower tumor-to-background ratios. | [18][21] |
| [¹⁸F]FAZA | More Hydrophilic | Faster blood clearance, resulting in improved tumor-to-background ratios at earlier time points. | [12] |
| [¹⁸F]EF5 | Highly Lipophilic | Aims to improve tumor uptake and distribution homogeneity but has very slow blood clearance. | [12] |
Radiosynthesis Workflow
The synthesis of these tracers typically involves a nucleophilic aromatic substitution reaction on a precursor molecule bearing a good leaving group (e.g., tosylate, mesylate, or another halide) with [¹⁸F]fluoride. The presence of the nitro group on the imidazole ring is crucial for the biological mechanism of trapping, not for activating the ring for this specific labeling reaction, which usually occurs on a side chain. However, the synthesis of other PET tracers often relies directly on the SNAr of a nitro-activated aromatic ring.
The entire process, from production of [¹⁸F]fluoride to the final purified product, is almost always performed in an automated synthesis module to minimize radiation exposure and ensure reproducibility.[22]
Section 4: Versatile Intermediates in Organic Synthesis
Beyond their direct applications, fluorinated nitroaromatic compounds are workhorse intermediates in organic synthesis, primarily due to their exceptional reactivity in SNAr reactions.
Superior Substrates for Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a two-step addition-elimination process.[2]
-
Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .
-
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.
The rate-determining step is typically the formation of the Meisenheimer complex. Fluoronitroaromatics are ideal substrates because:
-
The nitro groups strongly stabilize the negative charge of the Meisenheimer complex through resonance, especially when positioned ortho or para to the site of attack.[2]
-
The fluorine atom is the most electronegative halogen, which enhances the electrophilicity of the carbon it is attached to, encouraging nucleophilic attack. It also serves as an excellent leaving group in the elimination step.[3]
This high reactivity allows for the facile synthesis of a wide array of derivatives by reacting fluoronitroaromatics with various nucleophiles (amines, alkoxides, thiols, etc.), often under mild conditions.[10]
This synthetic utility makes fluorinated nitroaromatic compounds critical building blocks for creating complex molecules in pharmaceuticals, agrochemicals, and materials science.[10]
Conclusion and Future Outlook
Fluorinated nitroaromatic compounds represent a class of molecules where the whole is truly greater than the sum of its parts. The symbiotic interplay between the activating nitro group and the versatile fluorine atom provides a powerful platform for innovation across multiple scientific disciplines. From the foundational work in protein chemistry with Sanger's reagent to the cutting-edge development of PET radiotracers for personalized medicine, these compounds continue to prove their immense value.
Future research will likely focus on developing novel fluorination methodologies to access more complex and diverse scaffolds. The design of next-generation chemical probes, mechanism-based inhibitors, and advanced materials will undoubtedly leverage the unique and powerful chemistry of fluorinated nitroaromatic systems, ensuring their continued relevance and impact in the years to come.
References
-
Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations - Research and Reviews. (2024). Retrieved from [Link]
- Jackson, O., et al. (2022). Fluorinated mechanism-based inhibitors: common themes and recent developments. RSC Chemical Biology, 3(9), 1045-1058.
- Ma, L., et al. (2021).
- Sharma, S. K., et al. (2016). Positron emission tomography (PET) imaging with 18F-based radiotracers. Journal of Labeled Compounds and Radiopharmaceuticals, 59(1), 4-22.
- O'Malley, T., et al. (2022). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. Molecules, 27(19), 6667.
- Wang, J., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 939987.
-
Wikipedia. (n.d.). 1-Fluoro-2,4-dinitrobenzene. Retrieved from [Link]
- Wang, J., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 939987.
-
Open Medscience. (2024). Synthesis of Fluorine-18 for Advanced PET Imaging. Retrieved from [Link]
- Mindt, T. L., et al. (2019). 2-Nitroimidazole-Furanoside Derivatives for Hypoxia Imaging—Investigation of Nucleoside Transporter Interaction, 18F-Labeling and Preclinical PET Imaging. Molecules, 24(4), 746.
-
Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]
- Dolbier, W. R. (2010). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Current Organic Synthesis, 7(6), 557-575.
- Dal-Corso, A., et al. (2017). The Application of Fluorine-Containing Reagents in Structural Proteomics. Molecules, 22(12), 2158.
- Görög, S., et al. (2000). Novel derivatization with Sanger's reagent (2,4-dinitrofluorobenzene [DNFB]) and related methodological developments for improved analysis of amphetamine-type compounds of forensic interest. Analusis, 28(7), 614-621.
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
- Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330.
- Maisonial, A., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules, 28(8), 3598.
- Sharma, S. K., et al. (2016). Labeling Strategies with F-18 for Positron Emission Tomography Imaging. Current Radiopharmaceuticals, 9(2), 88-101.
- Givens, R. S., et al. (2020). Pro-fluorescent ethynylthiophene-based o-nitrobenzyl photolabile protecting group for hydroxamic acid synthesis. Organic & Biomolecular Chemistry, 18(1), 114-122.
- Jackson, O., et al. (2022). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. RSC Chemical Biology, 3(9), 1045-1058.
- Politzer, P., et al. (Eds.). (2011).
-
PubChem. (n.d.). p-Fluoronitrobenzene. Retrieved from [Link]
- Kuttruff, C. A., et al. (2014). Photoaffinity labeling in target- and binding-site identification. Bioorganic & Medicinal Chemistry, 22(18), 4991-5003.
- Cole, D. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16914-16920.
- Carlin, S., & Humm, J. L. (2012). PET of Hypoxia: Current and Future Perspectives. Journal of Nuclear Medicine, 53(8), 1171-1174.
- Smirnovas, V., et al. (2024).
- Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015.
- Givens, R. S., et al. (2020). Pro-fluorescent ethynylthiophene-based o-nitrobenzyl photolabile protecting group for hydroxamic acid synthesis. Organic & Biomolecular Chemistry, 18(1), 114-122.
- Bernard-Gauthier, V., et al. (2019). Ultra-mild 18F-labeling of Biomolecules for PET imaging.
- Parker, C. G., & Cravatt, B. F. (2015). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome.
- Senge, M. O., & Sample, H. C. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2021(1), 6-26.
- Poso, A., et al. (2020). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 8, 590.
- Zhang, Z., et al. (2021). Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors. Molecules, 26(23), 7306.
- Van der Veken, P., et al. (2024). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters.
- Tureček, F. (2009). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Journal of Mass Spectrometry, 44(6), 797-813.
- Smith, A. M., & Beatty, K. E. (2021). Lessons in Organic Fluorescent Probe Discovery. ACS Chemical Biology, 16(1), 14-26.
- Pomerantz, W. C. K., & O'Hagan, D. (2008). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Current Topics in Medicinal Chemistry, 8(12), 1021-1033.
-
Cayman Chemical. (2020). Chemical Probes as Essential Tools for Biological Discovery. YouTube. Retrieved from [Link]
- Al-Warhi, T., et al. (2022).
- Lategahn, J., et al. (2022). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. Archiv der Pharmazie, 355(8), e2200027.
- Zhang, J., et al. (2021). Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging. Frontiers in Oncology, 11, 624536.
- Ligonzo, S., et al. (2021). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 13(2), 249.
-
Chem Help ASAP. (2020). SNAr reaction scope & limitations. YouTube. Retrieved from [Link]
-
Quora. (2014). How does Sanger's reagent work? Retrieved from [Link]
- Wuest, M., et al. (2017). Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia. EJNMMI Radiopharmacy and Chemistry, 2(1), 10.
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved from [Link]
- Khan, I., et al. (2022). Fluoroquinolones as Tyrosinase Inhibitors; Enzyme Kinetics and Molecular Docking Studies to Explore Their Mechanism of Action. International Journal of Molecular Sciences, 23(10), 5413.
Sources
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 6. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploration of Nitroaromatic Antibiotics via Sanger’s Reagent: Synthesis, In Silico, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Nitroimidazole-Furanoside Derivatives for Hypoxia Imaging—Investigation of Nucleoside Transporter Interaction, 18F-Labeling and Preclinical PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PET of Hypoxia: Current and Future Perspectives | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 14. quora.com [quora.com]
- 15. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pro-fluorescent ethynylthiophene-based o-nitrobenzyl photolabile protecting group for hydroxamic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pro-fluorescent ethynylthiophene-based o-nitrobenzyl photolabile protecting group for hydroxamic acid synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging [frontiersin.org]
- 22. openmedscience.com [openmedscience.com]
Initial Toxicity Screening of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: A Technical Guide
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a nitro group and a trifluoromethyl moiety, as in 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, can significantly modulate the compound's physicochemical and pharmacological properties. However, these substitutions also introduce potential toxicological liabilities. Nitroaromatic compounds are a class of chemicals known for their potential toxicity and mutagenicity, often linked to the bioreduction of the nitro group.[3][4][5][6] Similarly, while the trifluoromethyl group is often incorporated to enhance metabolic stability and potency, its impact on toxicity must be carefully evaluated.[7][8][9][10]
This technical guide provides a comprehensive framework for the initial toxicity screening of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine. As Senior Application Scientist, the following sections outline a scientifically rigorous, tiered approach, beginning with in silico predictions and progressing to targeted in vitro assays. This strategy is designed to identify potential toxicity flags early in the drug development process, enabling informed decision-making and resource allocation. The causality behind each experimental choice is explained to provide a clear and logical pathway for researchers, scientists, and drug development professionals.
In Silico Toxicity Prediction: A First-Tier Assessment
Before embarking on resource-intensive in vitro studies, a thorough in silico analysis is paramount.[11][12][13][14] Computational models can predict potential toxicities based on the chemical structure of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, providing a valuable early warning.
Rationale for In Silico Screening
In silico toxicology leverages extensive databases of known chemical structures and their associated toxicological data to build predictive models.[12] These models can rapidly assess a wide range of potential toxicities, including mutagenicity, carcinogenicity, and organ-specific toxicities, without the need for animal testing or wet lab experiments.[12][15] For a novel compound like 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, this approach allows for the early identification of structural alerts that may warrant further investigation.
Recommended In Silico Models and Endpoints
A variety of computational tools are available for toxicity prediction. For a comprehensive initial screen, a combination of models is recommended to increase the robustness of the predictions.
| Toxicity Endpoint | Recommended Model(s) | Rationale |
| Mutagenicity | DEREK Nexus®, Sarah Nexus® (Lhasa Limited) | Expert rule-based and statistical-based systems for predicting mutagenicity. The nitroaromatic substructure is a known structural alert for mutagenicity.[3] |
| Carcinogenicity | Carcinogenicity Potency Database (CPDB), OncoLogic™ | Utilizes rodent carcinogenicity data and structure-activity relationships to predict carcinogenic potential. |
| Hepatotoxicity | DILIrank, AC-S2T | Predicts the potential for drug-induced liver injury (DILI) based on chemical structure and known hepatotoxicants.[16] |
| Cardiotoxicity (hERG inhibition) | in silico hERG models (e.g., based on QSAR) | The imidazo[1,2-a]pyridine core in some drugs has been associated with cardiovascular effects. Early assessment of hERG liability is critical. |
| General Toxicity | TOPKAT®, ProTox-II | Predicts a range of toxicological endpoints including acute oral toxicity, providing an early indication of overall toxicity. |
Workflow for In Silico Toxicity Prediction
Caption: In Silico Toxicity Prediction Workflow.
In Vitro Toxicity Assays: A Phased Approach
Based on the in silico predictions and the inherent structural features of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, a phased in vitro testing strategy should be implemented. This allows for a systematic evaluation of potential toxicities, starting with broad cytotoxicity and progressing to more specific, mechanism-based assays.
Phase 1: Foundational Cytotoxicity Assessment
The initial in vitro assessment should focus on determining the basal cytotoxicity of the compound across different cell lines. This provides a fundamental understanding of the concentration range at which the compound elicits a toxic response.
The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[17] A reduction in metabolic activity is indicative of cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cell lines (e.g., HepG2 for liver, HEK293 for kidney, and a cancer cell line relevant to the intended therapeutic area) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine (e.g., from 0.1 µM to 100 µM) for 24 and 48 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant from each well.
-
LDH Reaction: Add the LDH reaction mixture to the supernatant and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control and determine the EC50 value.
Phase 2: Mechanistic Toxicity Investigations
Based on the structural alerts from the in silico analysis and the results of the foundational cytotoxicity assays, more specific mechanistic assays should be conducted.
Given the presence of the nitroaromatic group, a known mutagenic flag, assessing the mutagenic potential of the compound is critical.[3] The bacterial reverse mutation assay (Ames test) is a standard in vitro test for identifying compounds that can cause gene mutations.
Experimental Protocol: Ames Test (Mini Ames)
-
Bacterial Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).
-
Compound Exposure: Expose the bacterial strains to various concentrations of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine in the presence and absence of S9 mix.
-
Plating: Plate the treated bacteria on minimal glucose agar plates.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Drug-induced liver injury (DILI) is a major cause of drug attrition.[18] Given that the liver is a primary site of drug metabolism, assessing the potential for hepatotoxicity is essential.[16][19][20]
Experimental Protocol: In Vitro Hepatotoxicity in HepG2 or Primary Human Hepatocytes
-
Cell Culture: Culture HepG2 cells or primary human hepatocytes.
-
Compound Treatment: Treat the cells with a range of concentrations of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine for 24 and 48 hours.
-
Endpoint Analysis:
-
Cytotoxicity: Perform MTT and LDH assays as described previously.
-
Mitochondrial Dysfunction: Measure changes in mitochondrial membrane potential using a fluorescent probe (e.g., JC-1).
-
Reactive Oxygen Species (ROS) Production: Quantify ROS levels using a fluorescent probe (e.g., DCFDA).
-
Caspase Activity: Measure the activity of caspases 3 and 7 to assess apoptosis.
-
Caption: Potential Mechanisms of Hepatotoxicity.
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[21] Therefore, early assessment of hERG channel inhibition is a regulatory requirement.
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Automated Patch Clamp System: Employ an automated patch-clamp system (e.g., QPatch or Patchliner).
-
Compound Application: Apply a range of concentrations of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine to the cells.
-
Electrophysiological Recording: Record the hERG current in response to a specific voltage protocol.[22]
-
Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.
Data Interpretation and Go/No-Go Decision
The culmination of the in silico and in vitro screening is a comprehensive toxicity profile that will guide the decision-making process for the continued development of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine.
Summary of Potential Findings
| Assay | Potential Positive Finding | Implication |
| In Silico Predictions | Structural alerts for mutagenicity, carcinogenicity, or organ toxicity. | Highlights areas for focused in vitro investigation. |
| MTT/LDH Assays | Low IC50/EC50 values (<10 µM). | Indicates general cytotoxicity, potentially limiting the therapeutic window. |
| Ames Test | Positive result in one or more strains, with or without S9. | Suggests mutagenic potential, a significant hurdle for drug development. |
| Hepatotoxicity Assays | Evidence of mitochondrial dysfunction, ROS production, or apoptosis at low concentrations. | Indicates a risk of drug-induced liver injury. |
| hERG Assay | IC50 value close to the projected therapeutic concentration. | Suggests a risk of cardiotoxicity. |
Decision-Making Framework
Caption: Go/No-Go Decision Framework.
Conclusion
The initial toxicity screening of a novel chemical entity such as 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a critical step in the drug discovery and development pipeline. The structured, multi-tiered approach outlined in this guide, combining in silico prediction with a suite of in vitro assays, provides a robust framework for identifying potential toxicological liabilities at an early stage. By understanding the potential for cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, researchers can make informed decisions, prioritize resources effectively, and ultimately contribute to the development of safer and more effective medicines.
References
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
de Oliveira, R. B., de Lima, M. do C. A., da Silva, A. C. G., de Farias, K. M., de Oliveira, N. T. P., Galdino, S. L., Pitta, I. da R., & de Melo, R. M. S. (2020). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. Toxicology Mechanisms and Methods, 31(3), 221–227. [Link]
-
Guchhait, S. K., & Kashyap, M. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic & Biomolecular Chemistry, 19(3), 485–503. [Link]
-
da Silva, G. G., de Oliveira, R. B., & de Lima, M. do C. A. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 8(31), 27856–27883. [Link]
-
Rivera, G., Arrevillaga-Boni, G. E., Cabrera-Pérez, F., Quintanar-Stephano, A., & Pérez-Villanueva, J. (2021). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Revista de Biologia Tropical, 69(1), 163–178. [Link]
-
Magesh, H., & Krishnakumar, N. (2021). Major mechanisms of toxicity of nitroaromatic compounds. IntechOpen. [Link]
-
Al-Ostath, A., Abourehab, M. A. S., & Ghorab, M. M. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Molecular Medicine, 28(1), 10. [Link]
-
Bailey, H. C., & Spanggord, R. J. (1983). The Relationship Between the Toxicity and Structure of Nitroaromatic Chemicals. Aquatic Toxicology and Hazard Assessment: Sixth Symposium, 90–102. [Link]
-
Gomez-Lechon, M. J., Tolosa, L., Conde, I., & Donato, M. T. (2014). In vitro models for liver toxicity testing. Expert Opinion on Drug Metabolism & Toxicology, 10(6), 839–854. [Link]
-
Myatt, G. J., Ahlberg, E., Akahori, Y., Allen, D., Amberg, A., Anger, L. T., Auerbach, S., Beilke, L., Bellion, P., Benigni, R., Bercu, J., Booth, E. D., Bower, D., Brigo, A., Burden, N., Cammerer, Z., Cronin, M. T. D., Cross, K. P., Custer, L., … Zwickl, C. (2018). In silico toxicology: computational methods for the prediction of chemical toxicity. Computational Toxicology, 7, 1–17. [Link]
-
National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Assays for Predicting Acute Toxicity. In Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US). [Link]
-
Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. OECD. Retrieved January 27, 2026, from [Link]
-
Cyprotex. (n.d.). hERG Safety. Evotec. Retrieved January 27, 2026, from [Link]
-
Lu, X., Wang, X., Chen, S., Fan, T., Zhao, L., Zhong, R., & Sun, G. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. Archives of Toxicology, 98(7), 2213–2229. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved January 27, 2026, from [Link]
-
Fujikawa, K., & Fujioka, S. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 85–91. [Link]
-
PozeSCAF. (n.d.). In Silico Toxicity Prediction. Retrieved January 27, 2026, from [Link]
-
Kojima, M., Ashikaga, T., Sakaguchi, H., & Schechtman, L. M. (2023). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. bioRxiv. [Link]
-
Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? r/chemistry. [Link]
-
U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
-
Meisel, M., & Kloepper, R. (1993). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Fresenius' Journal of Analytical Chemistry, 346(10-11), 939–944. [Link]
-
BioIVT. (n.d.). Hepatotoxicity. Retrieved January 27, 2026, from [Link]
-
Roy, P. S. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 8(5), 1032-1040. [Link]
-
Sheng, Y., He, Y., & Liu, J. (2018). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Bio-protocol, 8(12), e2888. [Link]
-
de Oliveira, R. B., Ronconi, C. M., & de Lima, M. do C. A. (2018). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 29(11), 2253–2279. [Link]
-
Kumar, S., Singhal, A., Kumar, P., Jain, M., Kaur, M., Gupta, I., Salunke, D. B., & Pawar, S. V. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872. [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Retrieved January 27, 2026, from [Link]
-
Li, A. P. (2019). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Assay and Drug Development Technologies, 17(2), 64–71. [Link]
-
Charles River. (n.d.). hERG Serum Shift Assay. Retrieved January 27, 2026, from [Link]
-
European Partnership for Alternative Approaches to Animal Testing. (2021). Updates to OECD in vitro and in chemico test guidelines. [Link]
-
Valerio, L. G. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Journal of Scientific and Technical Research, 1(1), 104. [Link]
-
European Society of Toxicology In Vitro. (2022). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. [Link]
-
Hagmann, W. K. (2008). The Trifluoromethyl Group in Medical Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
-
Creative Biolabs. (n.d.). In Vitro Toxicity Test Services. Retrieved January 27, 2026, from [Link]
-
Vinken, M. (2013). In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. Applied In Vitro Toxicology, 1(1), 1-1. [Link]
-
PETA Science Consortium International e.V. (2017, December 5). In Silico Models for Toxicity Prediction [Video]. YouTube. [Link]
-
Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637–643. [Link]
-
Al-Ostath, A., Abourehab, M. A. S., & Ghorab, M. M. (2022). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 1. [Link]
-
Verdonck, M., Laleu, B., Mouray, E., Cojean, S., Romano, M., Fersing, M., Desrivot, J., Valentin, A., Loiseau, P. M., Bories, C., Pethe, K., Caldarelli, M., Flipo, M., Deprez, B., & Deprez-Poulain, R. (2019). 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. European Journal of Medicinal Chemistry, 178, 503–515. [Link]
-
ION Biosciences. (n.d.). Thallium-free hERG Potassium Channel Assay. Retrieved January 27, 2026, from [Link]
-
National Toxicology Program. (n.d.). OECD Test Guideline 425. [Link]
-
Guan, D., Liu, Z., Zhang, J., & Ai, H. (2023). In Silico Prediction of Human Organ Toxicity via Artificial Intelligence Methods. Chemical Research in Toxicology, 36(7), 1083–1093. [Link]
-
Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved January 27, 2026, from [Link]
Sources
- 1. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pozescaf.com [pozescaf.com]
- 13. jscimedcentral.com [jscimedcentral.com]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bioivt.com [bioivt.com]
- 17. researchgate.net [researchgate.net]
- 18. Hepatotoxicity/Cytotoxicity Assays [sigmaaldrich.com]
- 19. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 22. fda.gov [fda.gov]
Methodological & Application
Application Notes and Protocols for the Investigation of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine in Anticancer Research
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine heterocyclic system is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] This scaffold is present in a range of clinically used drugs and is a subject of intense investigation for new therapeutic agents.[1] In the realm of oncology, derivatives of imidazo[1,2-a]pyridine have emerged as a promising class of compounds with potent anticancer properties.[2][3] These molecules have been shown to exert their effects through various mechanisms, most notably by inducing apoptosis and cell cycle arrest in cancer cells.[4] A significant body of research points towards the inhibition of critical cell survival pathways, such as the PI3K/Akt/mTOR signaling cascade, as a key mechanism of action for many imidazo[1,2-a]pyridine-based anticancer agents.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific derivative, 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine , in anticancer research. While this particular molecule is a novel investigational agent, its structural features—a nitro group and a trifluoromethyl moiety—are known to influence the biological activity of therapeutic compounds. This guide will, therefore, be grounded in the established knowledge of the broader imidazo[1,2-a]pyridine class to propose a likely mechanism of action and provide robust protocols for its in vitro evaluation.
Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
Based on extensive studies of structurally related imidazo[1,2-a]pyridine derivatives, it is hypothesized that 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine exerts its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[5][7] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers.[8]
The proposed mechanism involves the following key steps:
-
Inhibition of PI3K: The compound may directly or indirectly inhibit the activity of phosphoinositide 3-kinase (PI3K), a critical upstream kinase in the pathway.
-
Suppression of Akt Phosphorylation: By inhibiting PI3K, the compound would prevent the phosphorylation and subsequent activation of Akt, a key downstream effector.
-
Downregulation of mTOR Signaling: The inactivation of Akt would lead to the downregulation of the mammalian target of rapamycin (mTOR), another crucial kinase that promotes protein synthesis and cell growth.
-
Induction of Cell Cycle Arrest and Apoptosis: The collective inhibition of this pathway is anticipated to trigger cell cycle arrest, preventing cancer cells from proliferating, and to induce programmed cell death (apoptosis).[4][5]
Data Presentation: Quantifying Anticancer Potency
A crucial first step in evaluating a novel anticancer compound is to determine its cytotoxic potency across a panel of relevant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for this purpose.[9] The results should be presented in a clear and organized manner to facilitate comparison.
Table 1: Illustrative Cytotoxicity Profile of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
| Cancer Cell Line | Tissue of Origin | IC50 (µM) [Compound] | IC50 (µM) [Positive Control, e.g., Doxorubicin] |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value | Experimental Value |
| HT-29 | Colon Adenocarcinoma | Experimental Value | Experimental Value |
| A375 | Malignant Melanoma | Experimental Value | Experimental Value |
| HeLa | Cervical Adenocarcinoma | Experimental Value | Experimental Value |
| Note: The IC50 values are to be determined experimentally. This table serves as a template for data presentation. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the initial in vitro evaluation of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine. These are foundational assays that will provide insights into the compound's cytotoxic activity and its mechanism of action.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]
Rationale: This initial screen is essential to determine the concentration range over which the compound exhibits cytotoxic effects, allowing for the calculation of the IC50 value.
Materials:
-
3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
-
Human cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)[10]
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]
-
Compound Preparation: Prepare a stock solution of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine in DMSO. Further dilute the stock solution in a complete culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Analysis of Apoptosis and Cell Cycle Markers by Western Blot
Western blotting is a technique used to detect specific proteins in a sample.[3] This protocol is designed to investigate the effect of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine on key proteins involved in apoptosis and the PI3K/Akt pathway.
Rationale: This assay will provide mechanistic insight into how the compound induces cell death by examining changes in the expression and phosphorylation status of key signaling proteins.
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p21, anti-p53, anti-cleaved PARP, anti-Bax, anti-Bcl-2, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin). Analyze the changes in protein expression or phosphorylation levels in treated cells compared to the control.
Conclusion and Future Directions
The application notes and protocols outlined in this guide provide a robust framework for the initial investigation of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine as a potential anticancer agent. The proposed mechanism of action, centered on the inhibition of the PI3K/Akt/mTOR pathway, offers a solid foundation for hypothesis-driven research. Successful execution of these protocols will elucidate the compound's cytotoxic potency and provide critical insights into its molecular mechanism.
Further studies should aim to expand on these initial findings by:
-
Screening against a broader panel of cancer cell lines, including those with known mutations in the PI3K/Akt pathway.
-
Conducting cell cycle analysis by flow cytometry to confirm cell cycle arrest.[11]
-
Performing more direct apoptosis assays, such as Annexin V/PI staining.
-
Investigating the compound's effects in 3D cell culture models to better mimic the tumor microenvironment.
-
Ultimately, progressing to in vivo studies in animal models to evaluate efficacy and safety.
The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel therapeutic candidates.[12] Rigorous and systematic investigation of new derivatives, such as 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, is essential for advancing the field of cancer drug discovery.
References
-
Al-Ostoot, F. H., Al-Mugren, K. S., & Al-Ghamdi, M. A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2952. [Link]
-
Aliwaini, S., Awadallah, A., Morjan, R., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]
-
Narayan, S., Kumar, A., & Singh, S. K. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(1), e230224227284. [Link]
-
Aliwaini, S., Awadallah, A., Morjan, R., et al. (2019). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. ResearchGate. [Link]
-
Cheng, Y., Moraski, G. C., Cramer, J., Miller, M. J., & Schorey, J. S. (2014). Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model. PLOS ONE, 9(1), e87483. [Link]
-
Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]
-
Amini, P., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. [Link]
-
Al-Ostoot, F. H., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 22. [Link]
-
Starchenkov, I. B., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2873-2880. [Link]
-
Shimizu, T., Nakayama, K., & Uneme, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 255-271. [Link]
-
Hembre, E. J., et al. (2021). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]
-
Al-Ostoot, F. H., Al-Mugren, K. S., & Al-Ghamdi, M. A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH. [Link]
-
Hernandez, D. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. [Link]
-
Narayan, S., Kumar, A., & Singh, S. K. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]
-
Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2952. [Link]
-
Yamashita, M., et al. (2005). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH. [Link]
-
Wang, Y., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14647-14658. [Link]
-
Zhang, M., et al. (2019). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Theranostics, 9(2), 545-556. [Link]
-
Zips, D., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo, 19(1), 1-7. [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. mdpi.com [mdpi.com]
- 8. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.utep.edu [scholarworks.utep.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model | PLOS One [journals.plos.org]
Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-a]pyridine Derivatives
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its structural presence in numerous clinically successful drugs and its ability to bind to a wide array of biological targets. Marketed therapeutics such as Zolpidem (an insomnia agent) and Alpidem (an anxiolytic) underscore the scaffold's therapeutic relevance.[1][3][4] Beyond its applications in neuroscience, the imidazo[1,2-a]pyridine framework has demonstrated a remarkable spectrum of biological activities, including potent anticancer, antitubercular, antiviral, and anti-inflammatory properties.[2][4][5] This versatility makes it a fertile ground for drug discovery campaigns.
The successful identification of novel therapeutic agents from large chemical libraries hinges on the strategic design and implementation of robust high-throughput screening (HTS) campaigns. This guide provides a comprehensive overview of the principles, methodologies, and detailed protocols for screening imidazo[1,2-a]pyridine derivatives, empowering researchers to navigate the path from library to lead compound with scientific rigor.
Chapter 1: Strategic Design of an HTS Campaign
A successful screening cascade is not merely a series of experiments but a logical workflow designed to efficiently identify true hits while eliminating artifacts. The initial strategic decisions regarding screening approach and assay choice are critical and depend entirely on the therapeutic goal.
Target Identification and Rationale
The imidazo[1,2-a]pyridine scaffold is a versatile binder, with derivatives showing activity against numerous target classes. Key examples include:
-
Protein Kinases: This is one of the most prominent target classes. Derivatives have been developed as inhibitors of c-Met, FLT3-ITD, and Aurora kinases, which are crucial in oncology.[3][6][7]
-
Antitubercular Targets: Compounds have been identified that inhibit essential mycobacterial processes, such as the cytochrome bcc complex subunit QcrB and ATP synthesis, representing critical pathways for tackling Mycobacterium tuberculosis.[8][9][10]
-
Cancer-Associated Pathways: Beyond direct kinase inhibition, these compounds have been shown to modulate signaling pathways like AKT/mTOR and STAT3 and even act as covalent inhibitors for challenging targets like KRAS G12C.[3][11][12]
-
Other Enzymes and Receptors: The scaffold's reach extends to targets like HIV-1 Reverse Transcriptase, phosphodiesterases, and G-protein coupled receptors (GPCRs), highlighting its broad applicability.[13][14]
Choosing the Right Screening Paradigm: Phenotypic vs. Target-Based
The initial choice between a phenotypic and a target-based screen is fundamental.
-
Phenotypic Screening: This approach measures the effect of a compound on a whole organism or cell, without a preconceived notion of the specific molecular target. A classic example is screening for compounds that kill cancer cells or inhibit bacterial growth.[9][15]
-
Causality: This method is advantageous for identifying first-in-class molecules with novel mechanisms of action, as it does not rely on prior knowledge of a target. The observed effect is inherently physiologically relevant.
-
Challenge: The primary drawback is that the molecular target is unknown, necessitating subsequent, often complex, target deconvolution studies.
-
-
Target-Based Screening: This more common approach involves screening compounds for their ability to modulate a specific, pre-defined biological target (e.g., a purified enzyme or receptor).[3]
-
Causality: This method provides immediate mechanistic insight. A "hit" is, by definition, a compound that interacts with the target of interest. This simplifies lead optimization as the structure-activity relationship (SAR) is directly linked to target engagement.
-
Challenge: It requires prior validation of the target's role in the disease, and the in-vitro activity may not always translate to the desired effect in a complex cellular environment.
-
The following diagram illustrates a typical HTS workflow, integrating both primary and secondary assays to ensure robust hit validation.
Caption: A generalized workflow for a high-throughput screening cascade.
Chapter 2: Primary Screening Assay Protocols
The primary screen is the workhorse of the HTS campaign, designed for massive throughput to interrogate the entire compound library. The following protocols are robust, scalable, and well-suited for identifying active imidazo[1,2-a]pyridine derivatives.
Protocol 1: Cell-Based Antiproliferative Assay for Anticancer Activity
-
Principle: This phenotypic assay quantifies the ability of a compound to inhibit the proliferation of cancer cells. The MTT assay is a classic colorimetric method based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells into purple formazan crystals.
-
Application: Ideal for identifying compounds with cytotoxic or cytostatic effects against cancer cell lines such as A549 (lung), HepG2 (liver), and various breast cancer lines.[11][16][17]
-
Methodology:
-
Cell Seeding: Plate cancer cells in 384-well, clear-bottom microplates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of complete culture medium. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Compound Addition: Using an acoustic dispenser or pin tool, transfer imidazo[1,2-a]pyridine derivatives from the library stock plates to the cell plates to achieve a final concentration of 10 µM.
-
Controls: Dedicate specific wells on each plate for controls:
-
Negative Control: 0.1% DMSO (vehicle). Defines 100% cell viability.
-
Positive Control: A known cytotoxic agent (e.g., 20 µM Cisplatin or Doxorubicin). Defines ~0% cell viability.
-
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes on an orbital shaker.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis and Self-Validation:
-
Calculate the percent inhibition for each compound relative to the controls: % Inhibition = 100 * (1 - [OD_compound - OD_positive] / [OD_negative - OD_positive]).
-
Calculate the Z'-factor for each plate to assess assay quality: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_negative - Mean_positive|. A Z'-factor > 0.5 indicates an excellent assay.
-
Hits are typically defined as compounds exhibiting >50% inhibition.
-
Protocol 2: Biochemical Kinase Inhibition HTRF Assay
-
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay that measures the phosphorylation of a substrate by a kinase. It uses two antibodies: one against the substrate labeled with a FRET donor (Europium cryptate) and another against the phosphorylated epitope labeled with a FRET acceptor (e.g., d2). When the substrate is phosphorylated, the antibodies bind, bringing the donor and acceptor into proximity and generating a FRET signal.
-
Application: A robust, HTS-friendly format for screening against specific purified protein kinases like c-Met or FLT3.[3]
-
Methodology:
-
Assay Preparation: All steps are performed in a low-volume 384-well plate (e.g., Greiner Bio-One, #784076) at room temperature.
-
Compound Dispensing: Add 50 nL of imidazo[1,2-a]pyridine derivatives (in DMSO) or DMSO vehicle control to the appropriate wells.
-
Kinase/Substrate Addition: Add 5 µL of a 2X kinase/substrate solution (e.g., FLT3 kinase and a biotinylated peptide substrate in kinase reaction buffer with ATP).
-
Controls:
-
Negative Control (0% inhibition): Kinase + Substrate + ATP + DMSO.
-
Positive Control (100% inhibition): Kinase + Substrate + ATP + DMSO + a known potent inhibitor (e.g., 10 µM Gilteritinib for FLT3).[6]
-
Background Control (no phosphorylation): Substrate + ATP + DMSO (no enzyme).
-
-
Kinase Reaction: Incubate for 60 minutes at room temperature.
-
Detection: Add 5 µL of a 2X detection solution containing the Eu³⁺-cryptate labeled antibody and the d2-labeled antibody in detection buffer.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Readout: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
-
-
Data Analysis and Self-Validation:
-
Calculate the HTRF ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000.
-
Calculate percent inhibition relative to on-plate controls.
-
Confirm a Z'-factor > 0.5 for assay validity. Hits are selected based on a pre-defined inhibition threshold (e.g., >50%).
-
Chapter 3: Hit Validation and Secondary Assays
A "hit" from a primary screen is not a validated compound; it is a starting point for investigation. The goal of this phase is to confirm the activity, rule out artifacts, and begin to understand the compound's mechanism of action.
Orthogonal Assays: The Principle of Cross-Validation
An orthogonal assay measures the same biological endpoint as the primary screen but uses a different technology. This is a critical step to eliminate "false positives" that arise from compound interference with the assay technology itself (e.g., fluorescence quenching, light scattering).
-
Causality: If a compound is active in two technologically distinct assays, the confidence that it is a true modulator of the biological target increases dramatically.
-
Example: If a kinase inhibitor was identified using HTRF, an orthogonal assay could be an AlphaScreen® assay. AlphaScreen is another proximity-based technology but relies on singlet oxygen transfer between donor and acceptor beads, a fundamentally different physical principle from FRET.[18][19]
| Assay Technology | Principle | Primary Utility |
| HTRF | Förster Resonance Energy Transfer (FRET) between a lanthanide donor and a fluorescent acceptor. | Kinase, PPI, Immunoassays.[3] |
| AlphaScreen® | Luminescent Oxygen Channeling between donor and acceptor beads upon excitation. | Kinase, PPI, GPCRs, Biomarker quantification.[19][20] |
| DELFIA® | Time-Resolved Fluorescence (TRF) of a dissociated and enhanced lanthanide chelate. A wash-based, high-sensitivity format. | Immunoassays, Receptor-ligand binding.[21][22] |
| Luciferase Reporter | Measurement of light produced by luciferase enzyme, whose expression is driven by a specific signaling pathway. | Pathway analysis, Transcription factor activity.[23] |
Cellular Target Engagement: Confirming Action in a Physiological Context
Biochemical hits must be validated in a cellular environment to confirm they can cross the cell membrane and engage the target.
-
Principle: Cellular target engagement assays directly measure the interaction between a compound and its target protein within intact cells. Technologies like NanoBRET™ use bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target. A test compound that enters the cell and binds the target will displace the tracer, causing a loss of BRET signal.
-
Causality: This assay provides definitive evidence that a compound interacts with its intended target in a physiological setting, bridging the gap between biochemical potency and cellular activity. It is a powerful tool to confirm the mechanism of action for hits identified in target-based screens.
The diagram below illustrates the principle of a competitive cellular target engagement assay.
Caption: Principle of a NanoBRET cellular target engagement assay.
Selectivity and Cytotoxicity Profiling
For hits intended for further development, it is crucial to assess their specificity.
-
Selectivity: A compound's activity should be tested against a panel of related targets (e.g., a kinase panel for a kinase inhibitor). The goal is to find compounds that are potent against the target of interest but inactive against off-targets, which can cause toxicity.
-
Cytotoxicity: Especially for antimicrobial or antiviral drug discovery, it is essential to measure the compound's toxicity to mammalian cells.[15] This is typically done using a standard cell line (e.g., HepG2) and a viability assay to determine the 50% cytotoxic concentration (CC₅₀).
-
Selectivity Index (SI): This critical parameter provides a quantitative measure of a compound's therapeutic window. It is calculated as SI = CC₅₀ / IC₅₀ (or CC₅₀ / MIC).[24] A higher SI value is desirable, indicating that the compound is effective against its target at concentrations far below those at which it becomes toxic to host cells.
| Compound ID | Primary Hit (%) | Target IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) |
| IMP-001 | 85 | 0.5 | > 50 | > 100 |
| IMP-002 | 92 | 0.2 | 1.0 | 5 |
| IMP-003 | 78 | 1.1 | > 50 | > 45 |
Caption: Example data table for triaging hits based on potency and selectivity. IMP-001 and IMP-003 show promising selectivity profiles.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a source of promising lead compounds for a multitude of diseases. A successful HTS campaign for derivatives of this scaffold relies on a thoughtfully designed screening cascade that progresses from high-throughput primary screens to rigorous, multi-faceted hit validation. By employing a combination of phenotypic and target-based approaches, confirming hits with orthogonal assays, verifying target engagement in a cellular context, and carefully assessing selectivity, researchers can confidently identify high-quality, validated hits. These validated compounds serve as the essential starting point for the intricate process of lead optimization, ultimately paving the way for the development of next-generation therapeutics.
References
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
-
Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., ... & Besra, G. S. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951. Available at: [Link]
-
Carneiro, V. F., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
De Rycker, M., et al. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. MedChemComm. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]
-
Li, Y., et al. (2022). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors and Diagnostics. Available at: [Link]
-
Abrahams, K. A., et al. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PubMed. Available at: [Link]
-
Ling, Y., et al. (2022). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Cancer Biology & Medicine. Available at: [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]
-
De Rycker, M., et al. (2020). Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. ResearchGate. Available at: [Link]
-
Sharma, V., & Kumar, V. (2018). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. Available at: [Link]
-
Al-Hujaily, E. M., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]
-
De Rycker, M., et al. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. Griffith Research Online. Available at: [Link]
-
Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry. Available at: [Link]
-
Bakr, R. B., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]
-
Singh, U. P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]
-
Maji, M., & Portuh, P. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
-
Wang, H., et al. (2023). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Bioorganic Chemistry. Available at: [Link]
-
D'Orso, I., & Frankel, A. D. (2012). Identification of a 3-aminoimidazo[1,2-a]pyridine inhibitor of HIV-1 reverse transcriptase. Retrovirology. Available at: [Link]
-
Al-Otaibi, F. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International. Available at: [Link]
-
Obianom, C. (2020). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Cape Town Libraries. Available at: [Link]
-
JoVE. (2023). Libraries and Luciferase Reporter Screening to identify TF regulators. YouTube. Available at: [Link]
-
Request PDF. (2024). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. ResearchGate. Available at: [Link]
-
Ananthan, S., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Flores-Alamo, M., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. Available at: [Link]
-
Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology. Available at: [Link]
-
Sharma, P., et al. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Discovery Technologies. Available at: [Link]
-
BMG LABTECH. AlphaScreen. BMG LABTECH. Available at: [Link]
-
Gestwicki, J. E., et al. (2019). High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. Journal of Biological Chemistry. Available at: [Link]
-
Mphahamele, M. J., et al. (2012). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. Available at: [Link]
-
Van der Auweraer, M., et al. (2024). Design of Imidazo[1,2-a]pyridine-Based Donor–Acceptor Chromophores through a Multicomponent Approach. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 9. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 10. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Identification of a 3-aminoimidazo[1,2-a]pyridine inhibitor of HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemmethod.com [chemmethod.com]
- 17. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Delfia | Revvity [revvity.com]
- 22. revvity.com [revvity.com]
- 23. youtube.com [youtube.com]
- 24. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Antileishmanial activity testing protocols for nitro-heterocyclic compounds
Application Notes & Protocols
Introduction: A Targeted Approach Against a Neglected Disease
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health problem, affecting millions in tropical and subtropical regions.[1] The current therapeutic arsenal is plagued by limitations including high toxicity, parenteral administration, long treatment regimens, and emerging drug resistance.[2] This landscape creates an urgent need for novel, safer, and more effective oral therapeutic agents.
Nitro-heterocyclic compounds have emerged as a highly promising class of drug candidates.[3] Many of these molecules are prodrugs, which are selectively activated within the parasite, offering a potential solution to the toxicity issues that plague current treatments. This guide provides a comprehensive overview of the principles and detailed protocols for evaluating the antileishmanial activity of nitro-heterocyclic compounds, designed for researchers in drug discovery and development.
The Core Principle: Parasite-Specific Bioactivation
The therapeutic efficacy and selectivity of many nitro-heterocyclic compounds against Leishmania are rooted in a specific biochemical pathway unique to the parasite. These compounds require reductive activation of their nitro group to exert a cytotoxic effect.[4] This bioactivation is catalyzed by parasite-specific nitroreductases (NTRs), which are absent or functionally divergent in mammalian host cells.[5]
Leishmania possesses two primary types of NTRs that can activate different classes of nitro-drugs:
-
Type I Nitroreductase (NTR1): A mitochondrial, oxygen-insensitive enzyme responsible for activating monocyclic nitro-compounds like nifurtimox.[6][7]
-
Type II Nitroreductase (NTR2): A putative NAD(P)H oxidase that activates bicyclic nitro-compounds, such as delamanid and DNDI-VL-2098.[6][8]
The activation process generates highly reactive nitroso and hydroxylamine metabolites.[1] These intermediates induce catastrophic oxidative and nitrosative stress within the parasite, leading to damage of critical macromolecules like DNA and proteins, ultimately resulting in parasite death.[1][3] This parasite-specific activation is the cornerstone of the high selectivity index observed for many of these compounds.
Figure 1: Bioactivation of Nitro-heterocyclic Prodrugs in Leishmania.
The In Vitro Screening Cascade: A Stepwise Evaluation
A structured, multi-stage screening process is essential to efficiently identify and characterize promising nitro-heterocyclic candidates. The workflow progresses from high-throughput screening against the easily cultured promastigote stage to more complex, low-throughput assays using the clinically relevant intracellular amastigote stage.
Figure 2: In Vitro Antileishmanial Screening Workflow.
Protocol: Anti-Promastigote Susceptibility Assay
Principle: This initial screen assesses the ability of a compound to inhibit the growth of Leishmania promastigotes, the flagellated, motile form found in the sandfly vector. Although not the clinically relevant stage, this assay is simple, cost-effective, and suitable for high-throughput screening of large compound libraries.[9] Viability is typically assessed using a metabolic indicator dye like Resazurin or MTT.
Materials:
-
Leishmania species (e.g., L. donovani, L. major) promastigotes in logarithmic growth phase.
-
Complete RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS).
-
Test compounds dissolved in DMSO (stock solution).
-
Reference drug (e.g., Amphotericin B, Miltefosine).
-
Resazurin sodium salt solution (0.125 mg/mL in PBS).
-
Sterile, 96-well flat-bottom tissue culture plates.
-
Incubator (26°C).
-
Microplate reader (absorbance at 570 nm and 630 nm).
Procedure:
-
Parasite Preparation: Count late log-phase promastigotes using a hemocytometer. Dilute the culture in fresh complete RPMI-1640 medium to a final concentration of 2 x 10⁶ parasites/mL.
-
Plate Seeding: Dispense 100 µL of the parasite suspension into each well of a 96-well plate (achieving 1 x 10⁶ parasites per 100 µL).
-
Compound Addition: Prepare serial dilutions of the test compounds and reference drug in culture medium. Add 100 µL of these dilutions to the wells in triplicate. The final DMSO concentration should not exceed 0.5%.
-
Controls: Include wells with parasites and medium only (negative control), parasites with medium containing the highest DMSO concentration (vehicle control), and medium only (blank).
-
Incubation: Seal the plates and incubate at 26°C for 60 hours.[10]
-
Viability Assessment: Add 20 µL of Resazurin solution to each well. Incubate for another 4-12 hours, or until the negative control wells turn a distinct pink color.
-
Data Acquisition: Measure the absorbance at 570 nm (signal) and 630 nm (reference) using a microplate reader.[10]
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.
-
Plot the % inhibition against the log of the compound concentration.
-
Determine the 50% inhibitory concentration (IC₅₀) using a non-linear regression model (e.g., sigmoidal dose-response).
Protocol: Mammalian Cell Cytotoxicity Assay
Principle: This assay is critical for establishing the selectivity of the compound. It measures the toxicity of the compound against a mammalian cell line, often the same macrophage cell line used in the amastigote assay (e.g., J774A.1 murine macrophages or THP-1 human monocytes). The 50% cytotoxic concentration (CC₅₀) is determined.[10]
Materials:
-
Mammalian cell line (e.g., J774A.1 macrophages).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds and reference drug.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Sterile 96-well plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed 100 µL of cell suspension into a 96-well plate at a density of 4 x 10⁴ cells/well. Incubate for 18-24 hours at 37°C with 5% CO₂ to allow for cell adherence.[10]
-
Compound Addition: Add 100 µL of serially diluted compounds to the wells in triplicate.
-
Controls: Include wells with cells and medium only (negative control) and medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 2-4 hours until purple formazan crystals are visible.[11]
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals. Incubate at room temperature in the dark for 2-4 hours.[11]
-
Data Acquisition: Measure the absorbance at 570 nm.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Plot the % viability against the log of the compound concentration.
-
Determine the CC₅₀ value using non-linear regression.
Protocol: Intracellular Anti-Amastigote Assay (Gold Standard)
Principle: This assay evaluates compound efficacy against the clinically relevant, non-motile amastigote stage of the parasite, which resides and multiplies within host macrophages.[12] This is the most critical in vitro assay for predicting potential clinical efficacy.
Materials:
-
Differentiated macrophages (e.g., PMA-differentiated THP-1 cells or primary peritoneal macrophages).[13]
-
Stationary-phase Leishmania promastigotes.
-
All materials listed in the cytotoxicity assay protocol.
-
Giemsa stain.
-
Microscope with oil immersion lens.
Procedure:
-
Macrophage Seeding: Seed macrophages in a 96-well plate (or a plate with glass coverslips for microscopy) and allow them to adhere as described in the cytotoxicity protocol.
-
Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1 or 15:1.[10]
-
Incubation for Phagocytosis: Incubate for 24-48 hours at 37°C with 5% CO₂ to allow promastigotes to be phagocytosed and transform into amastigotes.
-
Removal of Free Parasites: Wash the wells gently with pre-warmed medium to remove non-internalized promastigotes.
-
Compound Treatment: Add fresh medium containing serial dilutions of the test compounds and incubate for another 48-72 hours.
-
Quantification of Infection:
-
Microscopy (Standard Method): Fix the cells (on coverslips) with methanol, stain with Giemsa, and count the number of amastigotes per 100 macrophages under a microscope.[14]
-
Reporter Assay (High-Throughput): If using transgenic parasites expressing a reporter gene (e.g., luciferase or GFP), lyse the cells and measure the reporter signal.
-
-
Data Acquisition: Record the average number of amastigotes per macrophage for each concentration or the reporter signal.
Data Analysis:
-
Calculate the percentage of infection inhibition relative to untreated infected cells.
-
Determine the IC₅₀ value by plotting % inhibition against the log of the compound concentration and applying a non-linear regression model.
Data Interpretation: The Selectivity Index (SI)
The Selectivity Index is a critical parameter for prioritizing compounds. It provides a quantitative measure of a compound's specific toxicity towards the parasite compared to the host cell. A higher SI value indicates greater selectivity and a more promising therapeutic window.
Calculation: Selectivity Index (SI) = CC₅₀ (on mammalian cells) / IC₅₀ (on intracellular amastigotes)[10][15]
Generally, a compound with an SI value greater than 10 is considered a promising candidate for further development.[10]
Table 1: Example of In Vitro Activity Data Summary
| Compound ID | Anti-promastigote IC₅₀ (µM) | Anti-amastigote IC₅₀ (µM) | Mammalian Cell CC₅₀ (µM) | Selectivity Index (SI) |
| N-Het-001 | 1.2 | 0.8 | >100 | >125 |
| N-Het-002 | 5.6 | 2.5 | 30 | 12 |
| N-Het-003 | 0.5 | 0.9 | 5.4 | 6 |
| Ampho B | 0.1 | 0.05 | 25 | 500 |
In Vivo Efficacy Testing: Validation in Animal Models
Compounds that demonstrate high potency and selectivity in vitro must be evaluated in an animal model of leishmaniasis to assess their efficacy, pharmacokinetics, and safety in a whole-organism system. The choice of model is critical and depends on the target disease form (cutaneous or visceral).[16] All animal experiments must be conducted under ethically approved protocols, adhering to the principles of the 3Rs (Replacement, Reduction, Refinement).[17]
Protocol: Visceral Leishmaniasis (VL) Model
Principle: This model mimics the systemic and fatal form of the disease. BALB/c mice or golden hamsters are commonly used.[17][18] Efficacy is determined by the reduction in parasite burden in key target organs like the liver and spleen.
Materials:
-
BALB/c mice (female, 6-8 weeks old).
-
Leishmania donovani or L. infantum amastigotes (or infective promastigotes).
-
Test compound formulated for the desired route of administration (e.g., oral gavage).
-
Reference drug (e.g., oral Miltefosine).
-
Materials for tissue homogenization, slide preparation, and Giemsa staining.
Figure 3: Workflow for an In Vivo Visceral Leishmaniasis Model.
Procedure:
-
Infection: Infect mice via intravenous (tail vein) injection with approximately 1-2 x 10⁷ L. donovani amastigotes.
-
Treatment Initiation: Allow the infection to establish for 14-28 days. Randomize mice into treatment groups (e.g., n=5-8 per group): Vehicle control, test compound at various doses (e.g., 25, 50, 100 mg/kg/day), and a reference drug.
-
Drug Administration: Administer treatment for 5-10 consecutive days via the intended clinical route (oral gavage is preferred for new drug candidates). Monitor animals daily for signs of toxicity.
-
Endpoint and Analysis: Euthanize animals 2-4 weeks after the last treatment dose. Aseptically remove the spleen and liver.
-
Parasite Burden Quantification:
-
Weigh the organs.
-
Make impression smears from a small piece of each organ onto glass slides.
-
Fix with methanol and stain with Giemsa.
-
Calculate the parasite burden as Leishman-Donovan Units (LDU): (Number of amastigotes / Number of host cell nuclei) x organ weight in mg.[17]
-
Data Analysis:
-
Calculate the mean LDU for each treatment group.
-
Determine the percentage reduction in parasite burden for each treated group compared to the vehicle control group.
Table 2: Example of In Vivo Efficacy Data (VL Model)
| Treatment Group | Dose (mg/kg/day) | Route | % Reduction in Spleen LDU | % Reduction in Liver LDU |
| Vehicle Control | - | Oral | 0% (Baseline) | 0% (Baseline) |
| N-Het-001 | 50 | Oral | 76.6% | >75% |
| N-Het-001 | 100 | Oral | 95.0% | >75% |
| Miltefosine | 20 | Oral | 99.1% | 98.5% |
(Hypothetical data adapted from results for a similar compound class[7])
References
- Nitro-Heterocyclic compounds induce apoptosis-like effects in Leishmania (L). amazonensis promastigotes - PMC - NIH. (n.d.).
- Mechanistic, in-silico and in vitro studies with nitrofurans reveal potent leishmanicidal activity and inhibition of trypanothione reductase - PubMed Central. (n.d.).
- Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3 (2H)-Benzofuranones - ASM Journals. (2022, May 22). American Society for Microbiology.
- In Vitro and In Silico Evaluations of the Antileishmanial Activities of New Benzimidazole-Triazole Deriv
- Monocyclic Nitro-heteroaryl Nitrones with Dual Mechanism of Activation: Synthesis and Antileishmanial Activity | Request PDF - ResearchGate. (n.d.).
- Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes l Protocol Preview - YouTube. (2022, June 27). YouTube.
- Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases. (n.d.). PLOS.
- In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - NIH. (n.d.).
- In vitro antileishmanial and cytotoxic activities. - ResearchGate. (n.d.).
- Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania. (n.d.).
- In Vitro Activities of New 2-Substituted Quinolines against Leishmania donovani - PMC. (n.d.).
- Leishmania Animal Models Used in Drug Discovery: A System
- Monocyclic Nitro-heteroaryl Nitrones with Dual Mechanism of Activation: Synthesis and Antileishmanial Activity - PMC - NIH. (n.d.).
- Econazole Exhibits In Vitro and In Vivo Efficacy Against Leishmania amazonensis - MDPI. (n.d.). MDPI.
- Susceptibility testing of Leishmania spp. against amphotericin B and fluconazole using the Sensititre™ YeastOne™ YO9 platform - NIH. (2019, July 8).
- ASTMH/IDSA Clinical Practice Guidelines for the Diagnosis and Treatment of Leishmaniasis. (2016, December 7). Oxford Academic.
- Leishmaniasis Workup: Approach Considerations, Routine Laboratory Studies, Biopsy and/or Aspiration - Medscape Reference. (2024, October 23). Medscape.
- Clinical Testing and Diagnosis for Leishmaniasis - CDC. (2024, March 13). Centers for Disease Control and Prevention.
- MTT assay protocol | Abcam. (n.d.). Abcam.
- In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - NIH. (n.d.).
- A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - NIH. (2015, September 3).
- An Essential Type I Nitroreductase from Leishmania major Can Be Used to Activate Leishmanicidal Prodrugs - PMC - NIH. (n.d.).
- Overview and Approaches for Handling of Animal Models of Leishmaniasis - PMC. (n.d.).
- MTT Assay Protocol for Cell Viability and Prolifer
- Selectivity index and IC 50 of the compounds with the best antileishmanial activity. … - ResearchGate. (n.d.).
- Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania. (n.d.).
- Flow Cytometric Screening for Anti-Leishmanials in a Human Macrophage Cell Line - PMC. (n.d.).
- Manual for case management of cutaneous leishmaniasis in the WHO Eastern Mediterranean Region - World Health Organization (WHO). (2014, March 5).
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
- Overview and Approaches for Handling of Animal Models of Leishmaniasis - ResearchGate. (2025, August 6).
- Free Radical Production Induced by Nitroimidazole Compounds Lead to Cell Death in Leishmania infantum Amastigotes - MDPI. (2024, August 26). MDPI.
- Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Upd
- Visceral leishmaniasis: Experimental models for drug discovery - PMC - PubMed Central. (n.d.).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
- Biological activity and structure–activity relationship of dehydrodieugenol B analogues against visceral leishmaniasis - RSC Medicinal Chemistry. (2023, May 26). Royal Society of Chemistry.
- Diagnosis and Treatment of Leishmaniasis: Clinical Practice Guidelines by the Infectious. (n.d.). Oxford Academic.
- MTT Cell Proliferation Assay - ATCC. (n.d.).
- What is the best animal model for leishmaniasis studies - SciSpace. (n.d.). SciSpace.
- Assessing the Essentiality of Leishmania donovani Nitroreductase and Its Role in Nitro Drug Activation - PMC - NIH. (n.d.).
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Nitro-Heterocyclic compounds induce apoptosis-like effects in Leishmania (L). amazonensis promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic, in-silico and in vitro studies with nitrofurans reveal potent leishmanicidal activity and inhibition of trypanothione reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Assessing the Essentiality of Leishmania donovani Nitroreductase and Its Role in Nitro Drug Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monocyclic Nitro-heteroaryl Nitrones with Dual Mechanism of Activation: Synthesis and Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania | PLOS Pathogens [journals.plos.org]
- 9. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Leishmaniasis Workup: Approach Considerations, Routine Laboratory Studies, Biopsy and/or Aspiration [emedicine.medscape.com]
- 15. In Vitro Activities of New 2-Substituted Quinolines against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. scispace.com [scispace.com]
Application Notes and Protocols: Utilizing 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine as a Pivotal Chemical Intermediate in Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and rigid bicyclic framework make it an ideal scaffold for the design of potent and selective therapeutic agents. The strategic incorporation of a trifluoromethyl (-CF3) group at the 6-position and a nitro (-NO2) group at the 3-position of this scaffold yields 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine , a highly versatile and reactive chemical intermediate.
The trifluoromethyl group is a well-established bioisostere for a methyl group, offering enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. Concurrently, the 3-nitro group serves a dual purpose: it acts as a powerful electron-withdrawing group, modulating the electronic landscape of the entire heterocyclic system, and more importantly, it is a synthetic handle that can be readily transformed into a 3-amino group. This amino functionality is a key pharmacophore in a vast array of kinase inhibitors and other therapeutic agents.[2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine as a strategic intermediate in the development of novel therapeutics. We will delve into detailed synthetic protocols, explore its key chemical transformations, and elucidate the rationale behind the experimental choices, empowering you to leverage the full potential of this valuable building block.
Synthesis of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: A Two-Step Approach
The synthesis of the title compound is a logical and efficient two-step process, commencing with the commercially available 2-amino-5-(trifluoromethyl)pyridine. The first step involves the construction of the imidazo[1,2-a]pyridine core via a condensation reaction, followed by a regioselective nitration at the electron-rich 3-position.
Step 1: Synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine
The cyclization is achieved by reacting 2-amino-5-(trifluoromethyl)pyridine with an α-halocarbonyl compound, typically chloroacetaldehyde or bromoacetaldehyde. The reaction proceeds via an initial N-alkylation of the exocyclic amino group, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Protocol 1: Synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine
| Parameter | Condition | Rationale |
| Starting Material | 2-Amino-5-(trifluoromethyl)pyridine | Commercially available and provides the trifluoromethyl group at the desired position. |
| Reagent | Chloroacetaldehyde (50% aq. solution) or Bromoacetaldehyde diethyl acetal | Readily available sources of the required two-carbon electrophile. |
| Solvent | Ethanol or 1,4-Dioxane | Protic solvent that facilitates the reaction and solubilizes the starting materials. |
| Base | Sodium bicarbonate (NaHCO3) | Mild base to neutralize the hydrohalic acid formed during the reaction, preventing protonation of the starting amine. |
| Temperature | Reflux | Provides the necessary thermal energy to drive the reaction to completion. |
| Reaction Time | 4-6 hours | Typically sufficient for complete conversion, monitored by TLC. |
| Work-up | Aqueous work-up and extraction | Standard procedure to remove inorganic salts and isolate the product. |
| Purification | Column chromatography on silica gel | To obtain the pure product. |
Detailed Procedure:
-
To a solution of 2-amino-5-(trifluoromethyl)pyridine (1.0 eq) in ethanol (10 mL/mmol), add sodium bicarbonate (2.0 eq).
-
To the stirred suspension, add chloroacetaldehyde (1.5 eq, 50% aqueous solution) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-(trifluoromethyl)imidazo[1,2-a]pyridine as a solid.
Step 2: Nitration of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine
The nitration of the imidazo[1,2-a]pyridine ring is highly regioselective, with the electrophilic nitronium ion (NO2+) preferentially attacking the electron-rich C3 position of the imidazole ring. This is a classic electrophilic aromatic substitution reaction.
Protocol 2: Synthesis of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
| Parameter | Condition | Rationale |
| Starting Material | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine | The product from the previous step. |
| Nitrating Agent | Fuming nitric acid (HNO3) | A strong source of the nitronium ion. |
| Solvent/Acid | Concentrated sulfuric acid (H2SO4) | Acts as a catalyst to generate the nitronium ion from nitric acid and as a solvent. |
| Temperature | 0 °C to room temperature | The reaction is exothermic and requires initial cooling to control the reaction rate and prevent side reactions. |
| Reaction Time | 1-2 hours | Typically sufficient for complete conversion. |
| Work-up | Quenching on ice and neutralization | Standard procedure for nitration reactions to safely decompose excess nitrating agent and precipitate the product. |
| Purification | Recrystallization or column chromatography | To obtain the pure final product. |
Detailed Procedure:
-
To a stirred solution of concentrated sulfuric acid, cooled to 0 °C in an ice bath, add 6-(trifluoromethyl)imidazo[1,2-a]pyridine (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Once the addition is complete, add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting suspension with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until a precipitate is formed.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol or purify by column chromatography on silica gel to yield 3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine.
Caption: Synthetic workflow for 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine.
Key Applications as a Versatile Chemical Intermediate
The true value of 3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine lies in its potential for facile and strategic chemical transformations, primarily centered around the 3-nitro group.
Reduction to 3-Amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine: The Gateway to Bioactivity
The reduction of the 3-nitro group to a 3-amino group is arguably the most critical transformation of this intermediate. The resulting 3-aminoimidazo[1,2-a]pyridine is a key building block for a plethora of biologically active molecules, including kinase inhibitors.[2] This transformation can be achieved using various reducing agents, with the choice depending on the desired selectivity and scale of the reaction.
Protocol 3: Reduction of the 3-Nitro Group
| Reducing Agent | Conditions | Advantages | Considerations |
| Tin(II) chloride (SnCl2) | HCl, Ethanol, Reflux | High yield, reliable, and tolerant of many functional groups. | Requires removal of tin salts during work-up. |
| Iron powder (Fe) | Acetic acid or NH4Cl, Ethanol/Water, Reflux | Inexpensive, environmentally benign. | Can be slower than other methods. |
| Catalytic Hydrogenation (H2, Pd/C) | H2 (balloon or Parr shaker), Pd/C (5-10 mol%), Ethanol or Methanol, RT | Clean reaction with high yield, by-product is water. | Requires specialized equipment for handling hydrogen gas. |
| Sodium dithionite (Na2S2O4) | Dioxane/Water, 60-80 °C | Mild conditions, useful for sensitive substrates. | Can sometimes lead to incomplete reduction. |
Detailed Procedure (using SnCl2):
-
Suspend 3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
Basify the mixture with a concentrated aqueous solution of sodium hydroxide until a pH of >10 is reached to precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine.
Caption: The pivotal role of the 3-amino derivative in drug discovery.
Further Elaboration of the 3-Amino Group: Building Molecular Complexity
The 3-amino group of 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a versatile nucleophile that can participate in a wide range of chemical reactions to build more complex and diverse molecular architectures. This is a cornerstone of library synthesis in drug discovery.
-
Amide and Sulfonamide Formation: The amino group can be readily acylated with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These functional groups are prevalent in drug molecules, often participating in key hydrogen bonding interactions with biological targets.
-
Urea and Thiourea Synthesis: Reaction with isocyanates or isothiocyanates provides a straightforward route to ureas and thioureas, respectively. These moieties are also important pharmacophores in many therapeutic agents.
-
Multicomponent Reactions: The 3-aminoimidazo[1,2-a]pyridine can serve as the amine component in multicomponent reactions, such as the Ugi or Biginelli reactions, allowing for the rapid construction of complex and diverse chemical libraries for high-throughput screening. For instance, the Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR) is an efficient method for synthesizing substituted 3-aminoimidazo[1,2-a]pyridines.[4][5]
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of the strongly electron-withdrawing 3-nitro and 6-trifluoromethyl groups activates the imidazo[1,2-a]pyridine ring system towards nucleophilic aromatic substitution, particularly at positions bearing a suitable leaving group (e.g., a halogen).[6] While the title compound itself does not have a leaving group other than the nitro group (which is less common to be displaced), halogenated derivatives of 3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine would be excellent substrates for SNAr reactions. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, further expanding the chemical space accessible from this intermediate.
Palladium-Catalyzed Cross-Coupling Reactions
Should a halogen be present on the imidazo[1,2-a]pyridine core (e.g., at the 2, 5, or 8-position), palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig aminations can be employed.[7] These powerful reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, heteroaryl, alkyl, and amino groups, which are crucial for modulating the pharmacological properties of the final compounds.
Predicted Spectroscopic Data
| Spectroscopy | Predicted Data |
| ¹H NMR | Aromatic protons on the pyridine ring would appear as doublets and doublets of doublets in the downfield region (δ 7.5-9.0 ppm). The proton at the 5-position would likely be the most downfield. The proton at the 2-position would also be a singlet in the aromatic region. |
| ¹³C NMR | The carbon bearing the trifluoromethyl group would be a quartet due to C-F coupling. The carbon at the 3-position would be significantly deshielded due to the attached nitro group. |
| ¹⁹F NMR | A singlet corresponding to the -CF3 group. |
| IR (cm⁻¹) | Characteristic peaks for the C-F bond (around 1100-1300 cm⁻¹), the C=N and C=C bonds of the aromatic rings (1500-1650 cm⁻¹), and strong asymmetric and symmetric stretches for the NO2 group (around 1550 and 1350 cm⁻¹, respectively). |
| Mass Spec (EI) | A prominent molecular ion peak (M⁺) would be expected. Fragmentation would likely involve the loss of the nitro group (M-46) and subsequent fragmentation of the heterocyclic core. |
Conclusion: A Versatile Building Block for Modern Drug Discovery
3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a strategically designed chemical intermediate that offers a wealth of opportunities for medicinal chemists. Its straightforward synthesis and, most importantly, the facile conversion of the 3-nitro group to a 3-amino group, provide a reliable and efficient entry point to a vast chemical space of potentially therapeutic molecules. By understanding the reactivity and leveraging the protocols outlined in these application notes, researchers can effectively utilize this powerful building block to accelerate the discovery and development of novel drugs targeting a wide range of diseases.
References
-
(No author provided). (2025). Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. ResearchGate. Retrieved from [Link]
-
Jamróz, M. H., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4825. Retrieved from [Link]
-
Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. Retrieved from [Link]
-
Wang, Z., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 340-351. Retrieved from [Link]
-
Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3226. Retrieved from [Link]
-
Cortes, D., et al. (1990). On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. Journal of Heterocyclic Chemistry, 27(6), 1751-1755. Retrieved from [Link]
-
Al-Qadi, K. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. Retrieved from [Link]
-
Al-Qadi, K. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Research Square. Retrieved from [Link]
-
Wang, X., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways. Bioorganic Chemistry, 145, 107198. Retrieved from [Link]
-
Al-Qadi, K. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. Retrieved from [Link]
-
Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. Retrieved from [Link]
-
Yathirajan, H. S., et al. (2011). 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1173. Retrieved from [Link]
-
Ami, E., et al. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. Retrieved from [Link]
-
(No author provided). (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. Retrieved from [Link]
-
Gawinecki, R., et al. (2025). Theoretical and experimental NMR data of 3,5-dinitro-2-(2-phenylhydrazinyl)pyridine and of its 4- and 6-methyl derivatives. ResearchGate. Retrieved from [Link]
-
Bakherad, M., et al. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry, 8, 98. Retrieved from [Link]
-
Cho, J. Y., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679–1681. Retrieved from [Link]
- (No author provided). (n.d.). Method for preparing 3-aminopyridines from 3-nitropyridines. Google Patents.
-
Al-Ostoot, F. H., et al. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Future Medicinal Chemistry, 14(21), 1541-1547. Retrieved from [Link]
-
Kumar, A., et al. (2021). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 26(11), 3326. Retrieved from [Link]
-
Pryde, D. C., et al. (2000). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1, (21), 3801-3807. Retrieved from [Link]
-
Erisman, E. P., & Augustine, L. M. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. Retrieved from [Link]
-
Reeves, J. T., et al. (2010). Room Temperature Palladium-Catalyzed Cross Coupling of Aryltrimethylammonium Triflates with Aryl Grignard Reagents. Organic Letters, 12(19), 4388–4391. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Retrieved from [Link]
-
(No author provided). (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ACS Publications. Retrieved from [Link]
-
Lee, S., & Baik, M.-H. (2022). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 13(1), 1-9. Retrieved from [Link]
-
Tcho-Tcho, F. P., et al. (2022). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Scientific Reports, 12(1), 1-15. Retrieved from [Link]
Sources
- 1. Design and evaluation of 3,6-di(hetero)aryl imidazo[1,2-a]pyrazines as inhibitors of checkpoint and other kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dea.gov [dea.gov]
Troubleshooting & Optimization
Technical Support Center: Scale-Up Production of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Welcome to the dedicated technical support guide for the synthesis and scale-up of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine. This resource is designed for researchers, chemists, and process development professionals navigating the complexities of producing this valuable heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the introduction of a 3-nitro group and a 6-trifluoromethyl group imparts unique electronic and metabolic properties, making it a key intermediate for drug discovery programs.[1][2][3]
However, scaling the synthesis of this molecule from the bench to pilot or production scale introduces significant challenges. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your process.
Part 1: Troubleshooting Guide - Reaction & Synthesis
This section addresses specific problems that may arise during the synthesis of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine.
Q1: We are experiencing low yields during the nitration of 6-(trifluoromethyl)imidazo[1,2-a]pyridine. What are the primary causes and how can we improve the conversion rate?
A1: Low yields in this electrophilic aromatic substitution are common and typically stem from a delicate balance between reactant reactivity and reaction conditions. Here’s a breakdown of the likely causes and actionable solutions:
-
Causality 1: Deactivation of the Heterocyclic Ring. The core issue is the strong electron-withdrawing nature of the 6-trifluoromethyl (CF3) group.[3][4] This group significantly reduces the electron density of the imidazo[1,2-a]pyridine ring system, making it less nucleophilic and thus less reactive towards electrophiles like the nitronium ion (NO₂⁺). Consequently, more forcing conditions are required compared to the unsubstituted parent heterocycle, which can lead to degradation if not carefully controlled.
-
Causality 2: Inadequate Nitrating Agent or Conditions. A standard nitrating mixture (HNO₃/H₂SO₄) can be overly aggressive. The highly acidic environment can lead to protonation of the pyridine nitrogen, further deactivating the ring or promoting side reactions. The choice of nitrating agent is therefore critical.
-
Causality 3: Poor Temperature Control. Nitration is a highly exothermic reaction. Inadequate temperature control, especially during scale-up where surface-area-to-volume ratio decreases, can lead to temperature spikes. These spikes can cause decomposition of the starting material, the product, and the nitrating agent, resulting in a complex mixture of byproducts and a significant drop in yield.
Troubleshooting & Optimization Strategies:
| Parameter | Recommended Action & Rationale |
| Nitrating Agent | Option A (Milder): Consider using a milder nitrating agent like tert-butyl nitrite (TBN) or other organic nitrites.[5] These reagents can generate the necessary electrophile under less acidic conditions, minimizing substrate degradation. Option B (Controlled): If using a mixed acid system, opt for fuming nitric acid in a solvent like acetic acid or using a pre-formed nitronium salt like NO₂BF₄ to have better control over the active electrophile concentration.[6] |
| Temperature | Maintain strict temperature control, typically between -5°C to 5°C , throughout the addition of the nitrating agent and the reaction. Use a reliable cooling system and monitor the internal temperature closely. A slow, controlled addition of the nitrating agent is paramount. |
| Solvent | Sulfuric acid is often used as both a catalyst and solvent. However, for scale-up, using a co-solvent like acetic acid can help manage viscosity and improve heat transfer.[6] |
| Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). Over-extending the reaction time, even at low temperatures, can lead to the formation of undesired byproducts. |
Q2: We are observing the formation of multiple regioisomers along with our desired 3-nitro product. How can we improve regioselectivity?
A2: Achieving high regioselectivity is crucial for process efficiency. The formation of isomers is governed by the electronic properties of the imidazo[1,2-a]pyridine core.
-
Mechanistic Insight: Electrophilic substitution on the imidazo[1,2-a]pyridine ring preferentially occurs at the C3 position. This is because the C3 carbon is the most electron-rich and the resulting cationic intermediate (sigma complex) is the most stabilized through resonance.[7] The nitrogen atom at position 1 acts as a strong activating and ortho-, para-directing group (directing to C2 and C3), while the pyridine nitrogen deactivates the pyridine ring. The net effect strongly favors substitution on the imidazole ring, specifically at C3.
-
Controlling Isomer Formation: While C3 is electronically favored, harsh reaction conditions can overcome this selectivity.
-
Kinetic vs. Thermodynamic Control: Isomer formation can be a result of approaching thermodynamic equilibrium where a less-favored but more stable isomer might accumulate. To favor the kinetically preferred C3 product, use the mildest possible conditions (low temperature, less aggressive nitrating agent) and shorter reaction times.
-
Slow Addition: Adding the nitrating agent slowly and sub-surface (if possible on scale) ensures that the local concentration of the electrophile remains low, reducing the likelihood of attack at less reactive positions like C1 or on the pyridine ring.
-
Below is a diagram illustrating the preferential site of electrophilic attack.
Caption: Preferential electrophilic attack at the C3 position.
Part 2: Troubleshooting Guide - Work-up & Purification
Q3: Our product seems to decompose or form impurities during the aqueous work-up and extraction. How can we mitigate this?
A3: The work-up procedure is a critical step where product loss can occur, especially when dealing with nitro compounds which can be sensitive to pH and temperature changes.
-
Problem 1: Hydrolysis/Degradation during Quenching. The reaction mixture is typically quenched by pouring it onto ice or into cold water. If this is done too quickly, the localized heat from neutralizing the strong acid can cause decomposition of the nitro product. The product may also be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Problem 2: Emulsion Formation. The presence of polar functional groups and a heterocyclic scaffold can lead to the formation of stable emulsions during extraction with organic solvents, making phase separation difficult and leading to product loss in the aqueous layer.
Recommended Work-up & Extraction Protocol:
-
Controlled Quenching: Always quench the reaction by slowly adding the reaction mixture to a vigorously stirred vessel of ice-water, ensuring the temperature of the quench mixture does not rise above 10°C.
-
Careful Neutralization: Neutralize the quenched mixture slowly with a suitable base (e.g., saturated sodium bicarbonate solution, or cautiously with dilute NaOH/NH₄OH) while maintaining a low temperature. Avoid strongly basic conditions if the product shows instability. Aim for a final pH of 7-8.
-
Solvent Selection: Use a water-immiscible organic solvent with good solvating power for the product, such as Ethyl Acetate or Dichloromethane (DCM).
-
Breaking Emulsions: If emulsions form, they can often be broken by adding brine (saturated NaCl solution) or by filtering the entire mixture through a pad of Celite®.
Q4: We are struggling to achieve high purity (>98%) of the final product. What are the best purification strategies?
A4: Purifying nitro-aromatic compounds can be challenging due to their high polarity and potential for thermal instability. Recrystallization is often the most effective method for achieving high purity on a large scale.[8]
-
Challenge 1: Co-crystallization of Impurities. Regioisomers or closely related impurities can sometimes co-crystallize with the desired product, making separation difficult.
-
Challenge 2: Poor Solubility. The product may have limited solubility in common organic solvents, making solvent selection for recrystallization critical.
Purification Best Practices:
-
Method 1: Recrystallization. This is the preferred method for scale-up. The key is finding a suitable solvent system. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[8]
-
Solvent Screening: Screen various solvents such as ethanol, methanol, isopropanol, ethyl acetate, or a mixed solvent system like ethyl acetate/heptane.
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to form pure crystals. Cooling too quickly will trap impurities. Once at room temperature, cool further in an ice bath to maximize yield before collecting the crystals by filtration.[8]
-
-
Method 2: Slurry Wash. If a suitable recrystallization solvent cannot be found, washing the crude solid with a solvent in which the impurities are soluble but the product is not (a "slurry wash") can significantly improve purity.
-
Method 3: Column Chromatography. While effective at the lab scale, silica gel chromatography is often not economically viable or practical for large-scale production. It should be reserved for cases where recrystallization fails or for producing very high purity reference standards.
Data Summary: Recrystallization Solvent Screening
| Solvent System | Purity Before (HPLC Area%) | Purity After (HPLC Area%) | Yield (%) | Observations |
| Ethanol | ~88% | >98.5% | 75-85% | Forms well-defined, light-yellow crystals. Slow cooling is essential.[8] |
| Isopropanol/Water | ~88% | >98% | 80-90% | Good for removing highly polar impurities. Requires careful control of water content. |
| Ethyl Acetate/Heptane | ~88% | >97.5% | 70-80% | Effective for removing non-polar impurities. Requires careful determination of the optimal solvent ratio. |
Part 3: Scale-Up and Safety FAQs
Q5: What are the most critical safety considerations when scaling up this nitration reaction?
A5: Safety is the top priority. The primary hazards are:
-
Exothermic Reaction: As discussed, nitration is highly exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing a vessel rupture. Ensure the reactor has an adequate cooling capacity and a pressure relief system.
-
Handling of Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive.[9][10] Fuming nitric acid can release toxic nitrogen oxides. Always handle these reagents in a well-ventilated area (e.g., fume hood or ventilated enclosure) with appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, apron, and face shield.[11][12][13]
-
Product Hazard: Nitro-aromatic compounds can be toxic and may be thermally unstable. Handle the final product with care, avoiding inhalation of dust or skin contact.[9]
Q6: How does the process change when moving from a 1L flask to a 100L reactor?
A6: The fundamental chemistry remains the same, but the engineering and safety considerations change dramatically.
-
Heat Transfer: The surface-area-to-volume ratio decreases, making heat removal less efficient. This necessitates a more robust cooling system and potentially a slower rate of addition for the nitrating agent.
-
Mixing: Efficient mixing is harder to achieve in a large reactor. Poor mixing can lead to localized "hot spots" where the reaction can accelerate out of control. Ensure the reactor's agitator is appropriate for the viscosity of the reaction mass.
-
Material Transfer: The safe transfer of large quantities of corrosive acids requires specialized pumps and lines. The quenching and work-up steps also need to be carefully planned to handle large volumes.
-
Process Control: Automated systems for monitoring temperature, pressure, and pH are essential for safe and reproducible manufacturing at scale.
General Scale-Up Workflow Diagram:
Caption: A typical workflow for the scale-up synthesis.
References
-
ResearchGate. Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives. Available at: [Link]
-
Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
-
Royal Society of Chemistry. Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. Available at: [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]
-
PubMed Central. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available at: [Link]
-
ResearchGate. Novel approach in the synthesis of imidazo[1, 2-a]pyridine from phenyl acrylic acids. Available at: [Link]
-
ResearchGate. Nitrosylation of imidazo[1,2-a]pyridines in metal free system. Available at: [Link]
-
ResearchGate. Trifluoromethylation of imidazo[1,2‐a]pyridines using ICF3. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of N-Heterocycles. Available at: [Link]
-
PubMed Central. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Available at: [Link]
-
Royal Society of Chemistry. Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Publishing. Available at: [Link]
-
MDPI. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available at: [Link]
-
PubMed Central. Prescribed drugs containing nitrogen heterocycles: an overview. Available at: [Link]
-
De Gruyter. On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. Available at: [Link]
-
DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Available at: [Link]
-
PubMed Central. An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Available at: [Link]
-
ResearchGate. Synthesis of heterocycles via cycloaddition reactions with the participation of cyano-substituted nitroalkenes. Available at: [Link]
-
Royal Society of Chemistry. The nitration of imidazo[1,5-a]pyridines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
YouTube. 22.9 EAS Reactions with Nitrogen Heterocycles. Chad's Prep. Available at: [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 7-(Trifluoromethyl)imidazo[1,2-a]pyridine | CAS 944580-91-0 [benchchem.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The nitration of imidazo[1,5-a]pyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Overcoming Drug Resistance with Novel Imidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel imidazo[1,2-a]pyridine derivatives to overcome drug resistance. This guide is designed to provide in-depth, field-proven insights and troubleshooting for your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the application and mechanism of imidazo[1,2-a]pyridine derivatives in the context of drug resistance.
Q1: What are imidazo[1,2-a]pyridine derivatives and why are they promising for overcoming drug resistance?
A1: Imidazo[1,2-a]pyridines (IPs) are a class of nitrogen-based heterocyclic compounds with a wide range of biological activities.[1] They have gained significant interest as potential anticancer therapeutics due to their ability to inhibit cancer cell proliferation.[2][3][4] Their promise in overcoming drug resistance stems from their diverse mechanisms of action, which include:
-
Inhibition of Efflux Pumps: Certain IP derivatives can act as dual-target inhibitors of ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein).[5] These pumps are major contributors to multidrug resistance (MDR) by actively transporting chemotherapeutic drugs out of cancer cells. By blocking these pumps, IPs can restore the sensitivity of resistant cells to conventional anticancer agents.[5][6]
-
Targeting Key Signaling Pathways: IPs have been shown to inhibit critical cancer survival pathways such as the PI3K/Akt/mTOR pathway.[1][2][7][8] Aberrant activation of this pathway is a common mechanism of both intrinsic and acquired drug resistance.
-
Inducing Apoptosis: Many novel IP derivatives have been shown to induce programmed cell death (apoptosis) in various cancer cell lines, including those resistant to standard therapies.[2][7][9] This can occur through both intrinsic (mitochondrial) and extrinsic pathways.[4]
-
Cell Cycle Arrest: Some IPs can cause cell cycle arrest, preventing cancer cells from proliferating.[2][7]
Q2: What are the primary molecular targets of imidazo[1,2-a]pyridine derivatives in cancer cells?
A2: The anticancer effects of imidazo[1,2-a]pyridine-based compounds are often a result of their inhibitory effects on various molecular targets.[1] These include, but are not limited to:
-
Tubulin Polymerization[1]
-
ATP-Binding Cassette (ABC) transporters (ABCB1 and ABCG2)[5]
-
KRAS G12C[11]
Q3: How do I select the appropriate cancer cell line for my experiments with imidazo[1,2-a]pyridine derivatives?
A3: The selection of a relevant cell line is critical for obtaining meaningful and clinically relevant data.[12] A systematic approach is recommended:
-
Define Your Research Question: Are you investigating a specific type of cancer, a particular resistance mechanism, or the effect on a specific molecular target?
-
Target Expression and Genetic Status: Utilize public databases (e.g., CCLE, COSMIC) to identify cell lines with known expression levels and genetic status of your target of interest (e.g., high expression of ABCB1 for efflux pump inhibition studies, or specific mutations in the PI3K pathway).
-
Establish a Resistance Model: If you are studying acquired resistance, you may need to generate a resistant cell line by chronically exposing a sensitive parental cell line to a standard chemotherapeutic agent.
-
Consider the NCI-60 Panel: For broader screening, the National Cancer Institute's 60 human cancer cell line panel (NCI-60) can be a valuable tool to identify patterns of activity and potential mechanisms of action.[12]
Q4: What are the initial steps for screening a novel imidazo[1,2-a]pyridine derivative for its anticancer activity?
A4: A typical initial screening workflow involves:
-
Preliminary Single-Dose Screening: Test the compound at a single, relatively high concentration (e.g., 10 µM) across a panel of selected cancer cell lines.[12]
-
Dose-Response Assays: For compounds showing significant activity, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50). It is recommended to use 6-7 concentrations with a wide dilution range.[13]
-
Cytotoxicity vs. Cytostatic Effects: It's important to distinguish between compounds that kill cells (cytotoxic) and those that merely inhibit their growth (cytostatic). Assays like the MTT or resazurin assay measure metabolic activity, which may not always directly correlate with cell viability.[14][15] Consider complementing these with assays that directly measure cell death, such as trypan blue exclusion or Annexin V/PI staining.
Section 2: Troubleshooting Guides for Key Experiments
This section provides detailed troubleshooting advice for common experimental challenges encountered when working with novel imidazo[1,2-a]pyridine derivatives.
MTT/MTS Cell Viability Assays
Q: My IC50 values for the imidazo[1,2-a]pyridine derivative are inconsistent across replicate experiments. What could be the cause?
A: Inconsistent IC50 values are a common issue. Here’s a systematic approach to troubleshooting:
| Potential Cause | Explanation & Causality | Recommended Solution |
| Compound Solubility Issues | The imidazo[1,2-a]pyridine derivative may be precipitating out of the culture medium, especially at higher concentrations. This leads to an underestimation of the true effective concentration. | - Visually inspect the wells under a microscope for any signs of precipitation. - Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in media. - Consider using a lower percentage of serum in the final dilution, as serum proteins can sometimes affect compound solubility. |
| Cell Seeding Density Variation | Inconsistent cell numbers at the start of the experiment will lead to variability in the final metabolic activity reading. | - Ensure a homogenous single-cell suspension before plating. - Use a multichannel pipette for cell seeding to minimize well-to-well variability. - Allow cells to adhere and resume logarithmic growth (typically overnight) before adding the compound. |
| MTT/MTS Incubation Time | The optimal incubation time can vary between cell lines and is dependent on their metabolic rate. Insufficient incubation can lead to a weak signal, while excessive incubation can be toxic to the cells.[14] | - Optimize the MTT/MTS incubation time for each cell line. A typical range is 1-4 hours. - Ensure the formazan crystals are fully dissolved before reading the absorbance. |
| Interference with MTT Reduction | Some compounds can directly interact with the MTT reagent or affect cellular metabolism in a way that is independent of cell viability, leading to either an overestimation or underestimation of cell viability.[16][17] | - Perform a cell-free control experiment by adding your compound to media with MTT reagent but without cells to check for direct reduction of the dye.[17] - Validate your MTT results with an alternative viability assay, such as trypan blue exclusion or a crystal violet assay. |
Western Blotting for Apoptosis Markers
Q: I am not detecting cleaved Caspase-3 or cleaved PARP in my drug-treated samples, even though I see evidence of cell death. Why?
A: The absence of classic apoptosis markers can be perplexing. Here are some potential reasons and solutions:
| Potential Cause | Explanation & Causality | Recommended Solution |
| Timing of Apoptosis | The peak of caspase activation and PARP cleavage is transient. You may be harvesting your cells too early or too late. | - Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for detecting cleavage. |
| Low Protein Expression | The endogenous levels of pro-caspase-3 may be low in your chosen cell line.[18] | - Confirm the expression of pro-caspase-3 in your untreated cell lysate. If it's low, consider using a different cell line known to have higher expression. - Run a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to ensure your antibody and detection system are working. |
| Antibody Issues | The primary antibody may not be specific for the cleaved form, or it may have lost its activity. | - Ensure you are using an antibody specifically validated for the detection of the cleaved fragment. - Check the antibody's expiration date and storage conditions.[19] - Use a fresh aliquot of the antibody and optimize the antibody concentration.[20] |
| Poor Protein Transfer | Inefficient transfer of proteins from the gel to the membrane, especially for smaller cleaved fragments, can lead to a weak or absent signal. | - Optimize your transfer conditions (time, voltage). Low molecular weight proteins may require shorter transfer times to prevent "blow-through".[21] - Check transfer efficiency by staining the membrane with Ponceau S after transfer. |
| Alternative Cell Death Pathways | Your imidazo[1,2-a]pyridine derivative may be inducing a non-apoptotic form of cell death, such as necroptosis or autophagy. | - Investigate markers for other cell death pathways, such as RIPK1/RIPK3 for necroptosis or LC3B for autophagy. |
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
Q: My flow cytometry data shows a high percentage of Annexin V positive/PI negative (early apoptotic) cells in my untreated control group. What's going on?
A: A high background of apoptosis in your control group can invalidate your results. Consider the following:
| Potential Cause | Explanation & Causality | Recommended Solution |
| Poor Cell Health | Cells that are overgrown, nutrient-deprived, or stressed before the experiment will have a higher baseline level of apoptosis. | - Use cells in the logarithmic growth phase. - Ensure your cell culture is not contaminated.[22] - Handle cells gently during harvesting and staining to avoid mechanical damage.[23] |
| Harsh Trypsinization | Over-trypsinization can damage the cell membrane, leading to false-positive Annexin V staining. | - Use the lowest effective concentration of trypsin for the shortest possible time. - Gently tap the flask to detach the cells instead of scraping. - Neutralize the trypsin with serum-containing media promptly. |
| Incorrect Compensation Settings | Spectral overlap between the fluorochromes (e.g., FITC for Annexin V and PE for PI) can lead to false positives if not properly compensated. | - Run single-stained controls for each fluorochrome to set the correct compensation. |
| Binding Buffer Issues | The Annexin V binding to phosphatidylserine is calcium-dependent. Using an inappropriate buffer will lead to incorrect staining. | - Ensure you are using a 1X Annexin V binding buffer that contains calcium. - Do not wash the cells with a calcium-free buffer (like PBS) after staining and before analysis. |
Drug Combination and Synergy Analysis
Q: How do I design an experiment to test if my imidazo[1,2-a]pyridine derivative acts synergistically with a standard chemotherapeutic agent?
A: Evaluating drug synergy requires a more complex experimental design than single-agent studies.[24][25]
-
Determine the IC50 of Each Drug Individually: First, you need to establish the dose-response curve and IC50 for your imidazo[1,2-a]pyridine derivative and the chemotherapeutic agent separately in your chosen cell line.
-
Design a Combination Matrix: Create a matrix of concentrations for both drugs. A common approach is to use a range of concentrations around the IC50 of each drug (e.g., 0.25x, 0.5x, 1x, 2x, 4x IC50).
-
Perform the Viability Assay: Treat the cells with each drug alone and in all possible combinations from your matrix. Include a vehicle-only control.
-
Calculate the Combination Index (CI): Use software like CompuSyn, which is based on the Chou-Talalay method, to calculate the Combination Index (CI).[26] The CI value indicates the nature of the interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Causality Behind the Method: The Chou-Talalay method is based on the median-effect principle and provides a quantitative measure of the interaction between two drugs, allowing you to distinguish between synergistic, additive, and antagonistic effects.[26]
Section 3: Key Experimental Protocols & Workflows
Workflow for Screening and Validating a Novel Imidazo[1,2-a]pyridine Derivative
The following diagram illustrates a typical workflow for the initial assessment of a novel compound.
Caption: A streamlined workflow for the evaluation of novel imidazo[1,2-a]pyridine derivatives.
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Imidazo[1,2-a]pyridine Derivatives
This diagram illustrates how imidazo[1,2-a]pyridine derivatives can inhibit the PI3K/Akt/mTOR pathway to induce apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
References
-
Gobec, S., et al. (2021). Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. PubMed. Available at: [Link]
-
Al-Qatati, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available at: [Link]
-
Patel, K., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]
-
Yang, Y., et al. (2023). Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. PubMed. Available at: [Link]
-
Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. ResearchGate. Available at: [Link]
-
Li, J., et al. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. Available at: [Link]
-
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. Available at: [Link]
-
Asian Journal of Chemistry. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Kamala, K., et al. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2023). Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Imidazo-[1,2-a]-pyridine based drugs. ResearchGate. Available at: [Link]
-
OUCI. (n.d.). A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. OUCI. Available at: [Link]
-
PubMed. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available at: [Link]
-
Foucquier, J., & Guedj, M. (2015). Evaluation of synergism in drug combinations and reference models for future orientations in oncology. PMC. Available at: [Link]
-
ACS Publications. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ACS Publications. Available at: [Link]
-
Elabscience. (2025). Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. Elabscience. Available at: [Link]
-
National Institutes of Health. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Institutes of Health. Available at: [Link]
-
National Institutes of Health. (n.d.). Methods for High-throughput Drug Combination Screening and Synergy Scoring. National Institutes of Health. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]
-
Bio-Techne. (n.d.). Flow Cytometry Troubleshooting Guide. Bio-Techne. Available at: [Link]
-
National Institutes of Health. (n.d.). More than Fishing for a Cure: The Promises and Pitfalls of High Throughput Cancer Cell Line Screens. National Institutes of Health. Available at: [Link]
-
National Institutes of Health. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2025). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. ResearchGate. Available at: [Link]
-
Assay Genie. (n.d.). 101 Western Blot Troubleshooting Tips & Tricks. Assay Genie. Available at: [Link]
-
ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Evaluation of the Drug–Polymer Compatibility and Dissolution Behaviour of Fenbendazole–Soluplus® Solid Dispersions Prepared by Hot-Melt Extrusion. MDPI. Available at: [Link]
-
American Association for Cancer Research. (n.d.). An Unbiased Oncology Compound Screen to Identify Novel Combination Strategies. American Association for Cancer Research. Available at: [Link]
-
Elabscience. (2016). Analysis and Solution of Common Problems in Annexin V Detection. Elabscience. Available at: [Link]
-
ResearchGate. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. Available at: [Link]
-
Cloud-Clone Corp. (n.d.). Western Blot Handbook & Troubleshooting Guide. Cloud-Clone Corp.. Available at: [Link]
-
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Available at: [Link]
-
MDPI. (2026). In Vitro Synergistic Effects of Hinokitiol and Fluconazole Against Candida albicans. MDPI. Available at: [Link]
-
Protocol Exchange. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange. Available at: [Link]
-
ResearchGate. (2025). Limitations of the use of MTT assay for screening in drug discovery. ResearchGate. Available at: [Link]
-
Semantic Scholar. (n.d.). Figure 5 from Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Semantic Scholar. Available at: [Link]
-
Drug Discovery Online. (2026). Targeting Underlying Biology Novel Combination Therapies For Chronic Disease. Drug Discovery Online. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journal.waocp.org [journal.waocp.org]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2- a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated … [ouci.dntb.gov.ua]
- 10. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. semanticscholar.org [semanticscholar.org]
- 18. kairos-js.co.id [kairos-js.co.id]
- 19. assaygenie.com [assaygenie.com]
- 20. Apoptosis western blot guide | Abcam [abcam.com]
- 21. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 22. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 23. yeasenbio.com [yeasenbio.com]
- 24. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Targeting Underlying Biology Novel Combination Therapies For Chronic Disease [drugdiscoveryonline.com]
- 26. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 3-Nitroimidazo[1,2-a]pyridine Derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-nitroimidazo[1,2-a]pyridine derivatives, a promising class of heterocyclic compounds with a broad spectrum of biological activities. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of how structural modifications to this scaffold influence its anticancer, antitubercular, and antileishmanial properties. By synthesizing experimental data from numerous studies, this guide aims to provide actionable insights for the rational design of more potent and selective therapeutic agents.
Introduction: The Therapeutic Potential of the 3-Nitroimidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of several clinically used drugs.[1] The introduction of a nitro group at the C-3 position has been shown to be a critical determinant for a range of biological activities, including potent anticancer, antitubercular, and antileishmanial effects.[2][3][4] This guide will systematically explore the SAR of this scaffold, focusing on how substitutions at key positions—primarily C2, C6, and C8—modulate therapeutic efficacy and selectivity. Understanding these relationships is paramount for overcoming challenges such as drug resistance and off-target toxicity, thereby accelerating the development of novel drug candidates.[5]
Navigating the Structure-Activity Landscape
The biological activity of 3-nitroimidazo[1,2-a]pyridine derivatives is intricately linked to the nature and position of various substituents on the bicyclic ring system. The following sections dissect the SAR for each major therapeutic area, supported by comparative data tables.
Anticancer Activity: Targeting Proliferation and Survival Pathways
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting fundamental cellular processes.[6] Their mechanisms of action are diverse and include the inhibition of protein kinases such as those in the PI3K/Akt/mTOR pathway, disruption of tubulin polymerization, and the induction of apoptosis.[3][6][7]
Key SAR Insights:
-
C2 Position: Substitution at the C2 position with a nitro group has been shown to be a key contributor to cytotoxic activity against various cancer cell lines. For instance, a derivative with a nitro group at C2 and a p-chlorophenyl group at C3 exhibited high inhibitory activity against the HT-29 colon cancer cell line.[5]
-
C3 Position: The nature of the substituent at the C3 position significantly influences anticancer potency. The presence of an amine group at C3, in conjunction with various substitutions at C2, has been explored for its cytotoxic effects.[5]
-
C6 and C8 Positions: Modifications at these positions on the pyridine ring also play a role in modulating anticancer activity, though this has been explored to a lesser extent for the 3-nitro derivatives specifically in the context of cancer.
Table 1: Comparative Anticancer Activity of 3-Nitroimidazo[1,2-a]pyridine Derivatives
| Compound ID | C2 Substituent | C3 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 12 | -NO₂ | p-chlorophenyl | HT-29 | 4.15 ± 2.93 | [5] |
| 14 | tolyl | p-chlorophenyl amine | B16F10 | 21.75 ± 0.81 | [5] |
| IP-5 | Varies | Varies | HCC1937 | 45 | [3] |
| IP-6 | Varies | Varies | HCC1937 | 47.7 | [3] |
| IP-7 | Varies | Varies | HCC1937 | 79.6 | [3] |
Note: The specific structures for IP-5, IP-6, and IP-7 were not detailed in the provided search results, hence "Varies" is used.
Antitubercular Activity: A New Front Against a Resilient Pathogen
Tuberculosis remains a global health crisis, and the emergence of multidrug-resistant strains necessitates the development of novel therapeutics.[8] 3-Nitroimidazo[1,2-a]pyridine derivatives have emerged as a promising class of antitubercular agents.[2]
Key SAR Insights:
-
C2 and C6 Positions: Exploration of substituents at the C2 and C6 positions has led to the identification of potent compounds. For example, a derivative with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring showed significantly improved potency against both extra- and intracellular Mycobacterium tuberculosis.[2]
-
C3 Position: The introduction of an amide or sulfonamide linkage at the C3 position has been a successful strategy. Imidazo[1,2-a]pyridine amides (IPAs) were generally found to be more active than their sulfonamide (IPS) counterparts.[9] A trifluoromethylphenyl substitution at C3 also yielded a hit compound.[2]
Table 2: Comparative Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Key Substitutions | Target Strain | MIC (µg/mL) | Reference |
| IPA-6 | Amide at C3 | M. tuberculosis H37Rv | 0.05 | [9] |
| IPA-9 | Amide at C3 | M. tuberculosis H37Rv | 0.4 | [9] |
| IPS-1 | Sulfonamide at C3 | M. tuberculosis H37Rv | 0.4 | [9] |
| 24 | Amine-substituted 3-aryl | M. tuberculosis H37Rv | 6.08 µM (MIC₉₀) | [2] |
| 8 | 2-ethyl-6-chloro | M. tuberculosis | 0.0009 µM (MIC₈₀) | [2] |
Antileishmanial Activity: Combating a Neglected Tropical Disease
Leishmaniasis is a parasitic disease with significant morbidity and mortality, for which current treatments have limitations.[4] The 3-nitroimidazo[1,2-a]pyridine scaffold has been extensively investigated for its potent antileishmanial properties.[4][10] The mechanism often involves the bioreductive activation of the nitro group by parasitic nitroreductases (NTRs).[3]
Key SAR Insights:
-
C2 and C8 Positions: SAR studies have heavily focused on these positions.[4] Modifications at C2 and the introduction of aryl or heteroaryl groups at C8 have been crucial for optimizing activity and pharmacokinetic properties.[4][10]
-
C6 Position: Halogenation at the C6 position, often with chlorine, is a common feature in active antileishmanial derivatives.[10]
-
The Nitro Group: The 3-nitro group is generally considered essential for the primary mechanism of action, which involves its reduction by parasitic type 1 nitroreductases (NTR1).[3] However, the corresponding amino analogue (reduction product of the nitro group) of a potent compound retained some antileishmanial activity, suggesting potential alternative mechanisms.[4]
Table 3: Comparative Antileishmanial Activity of 3-Nitroimidazo[1,2-a]pyridine Derivatives
| Compound ID | Key Substitutions | Leishmania Species | EC50 (µM) | Reference |
| Hit A | 6,8-dibromo | L. donovani | - | [3] |
| 5 | 8-(p-halophenylsulfane) | L. donovani | 1.0-2.1 | [3] |
| New Hit | 6-chloro, 8-(pyridin-4-yl), 2-[(3,3,3-trifluoropropylsulfonyl)methyl] | L. infantum (intracellular amastigote) | 3.7 | [4] |
| 8 | Varies | Trypanosoma brucei brucei | 0.017 | [10] |
Note: EC50 value for Hit A was not provided in the search result. Compound 8 shows potent antitrypanosomal activity, which is also a kinetoplastid parasite.
Experimental Protocols: A Foundation for Reproducible Research
To ensure the integrity and reproducibility of SAR studies, robust and well-documented experimental protocols are essential. The following sections provide detailed methodologies for the synthesis and biological evaluation of 3-nitroimidazo[1,2-a]pyridine derivatives.
Synthesis: The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The Groebke-Blackburn-Bienaymé reaction (GBB-3CR) is an efficient one-pot method for synthesizing 3-aminoimidazo[1,2-a]pyridines.[5][11]
Step-by-Step Protocol:
-
Reactant Preparation: In a sealed vial, combine the aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), and the desired isocyanide (1.0 equiv.).[12]
-
Catalyst and Solvent Addition: Add a catalytic amount of an acid catalyst (e.g., NH₄Cl or phenylboronic acid, 10-20 mol%).[11][12] Dissolve the reactants and catalyst in a suitable solvent such as ethanol or a mixture of methanol and dichloromethane.[5][11]
-
Reaction Conditions: The reaction mixture can be subjected to microwave irradiation (e.g., 150 W at 60 °C for 30 minutes) or stirred at room temperature or elevated temperatures for several hours (typically 4-8 hours).[11][12][13]
-
Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC).[11][12] Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.[11]
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[11] Purify the crude product by flash chromatography to obtain the desired 3-aminoimidazo[1,2-a]pyridine derivative.[11][12]
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[14][15]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Add 10 µL of MTT reagent (final concentration 0.45-0.5 mg/mL) to each well.[16]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[14]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14][16]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for approximately 2 hours to ensure complete solubilization.[14] Measure the absorbance at 570 nm using a microplate reader.[14][16] The absorbance is directly proportional to the number of viable cells.
Antitubercular Activity: In Vitro Assay
The in vitro antitubercular activity is typically determined by measuring the minimum inhibitory concentration (MIC).[17]
Step-by-Step Protocol:
-
Culture Preparation: Prepare a suspension of Mycobacterium tuberculosis (e.g., H37Rv strain) in a suitable broth medium like Middlebrook 7H9.[18]
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Inoculation: Inoculate the wells with the bacterial suspension.[17]
-
Incubation: Incubate the plates at 37°C for 7 days.[17]
-
Viability Assessment: After incubation, assess bacterial viability using a colorimetric indicator like Alamar Blue or by measuring luminescence if using an engineered strain.[17][19] The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.
Antileishmanial Activity: Promastigote and Amastigote Assays
The antileishmanial activity is evaluated against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite.[20]
Step-by-Step Protocol for Promastigote Assay:
-
Parasite Culture: Culture Leishmania promastigotes (e.g., L. donovani, L. infantum) in a suitable medium (e.g., Schneider's medium) at 26-28°C.[20]
-
Assay Setup: Seed the promastigotes in a 96-well plate at a density of approximately 10⁶ cells/well.[20]
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plates at 26-28°C for 48 to 72 hours.[20]
-
Viability Assessment: Determine parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.[20] Calculate the EC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.
Visualizing the Pathways: Synthesis and Mechanism of Action
Visual representations are invaluable for understanding complex biological and chemical processes.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and initial screening of 3-nitroimidazo[1,2-a]pyridine derivatives.
Caption: Synthetic workflow for imidazo[1,2-a]pyridine derivatives.
Anticancer Mechanism: Targeting the PI3K/Akt/mTOR Pathway
A key mechanism of anticancer action for some imidazo[1,2-a]pyridine derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth and survival.[6][7]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridines.
Conclusion and Future Directions
The 3-nitroimidazo[1,2-a]pyridine scaffold represents a versatile and highly adaptable platform for the development of novel therapeutics. This guide has systematically outlined the current understanding of the SAR of these derivatives against cancer, tuberculosis, and leishmaniasis. The compiled data and detailed protocols serve as a valuable resource for researchers in the field.
Future efforts should focus on:
-
Expanding the Chemical Space: Synthesizing and screening a wider diversity of derivatives to uncover novel SARs.
-
Elucidating Mechanisms of Action: Further investigation into the specific molecular targets and signaling pathways for each therapeutic area.
-
Optimizing Pharmacokinetic Properties: Improving the drug-like properties of lead compounds to enhance their in vivo efficacy and safety profiles.
By leveraging the insights presented in this guide, the scientific community can continue to advance the development of 3-nitroimidazo[1,2-a]pyridine derivatives from promising scaffolds into clinically effective drugs.
References
-
ResearchGate. (2026). Synthesis of New 5- or 7-Substituted 3-Nitroimidazo[1,2-a]pyridine Derivatives Using SNAr and Palladium-Catalyzed Reactions To Explore Antiparasitic Structure–Activity Relationships. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. NIH. [Link]
-
National Institutes of Health. (n.d.). Nitroimidazoles for the treatment of TB: past, present and future. NIH. [Link]
-
National Institutes of Health. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. NIH. [Link]
-
ResearchGate. (n.d.). SAR of imidazo[1,2-a]pyridine derivatives as anticoccidial agents. ResearchGate. [Link]
-
MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]
-
Springer. (n.d.). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Springer. [Link]
-
PubMed. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
-
ResearchGate. (n.d.). Structural simplification of the 3‐nitroimidazo[1,2‐a]pyridine antileishmanial pharmacophore: Design, synthesis, and antileishmanial activity of novel 2,4-disubstituted 5-nitroimidazoles. ResearchGate. [Link]
-
Bio-protocol. (n.d.). Antileishmanial Activity. Bio-protocol. [Link]
-
National Institutes of Health. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. NIH. [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
National Institutes of Health. (n.d.). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. NIH. [Link]
-
National Institutes of Health. (n.d.). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. NIH. [Link]
-
DTIC. (n.d.). Testing of Experimental Antileishmanial Compounds. DTIC. [Link]
-
ResearchGate. (2022). RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ResearchGate. [Link]
-
American Society for Microbiology. (n.d.). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. ASM Journals. [Link]
-
ResearchGate. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ResearchGate. [Link]
-
PubMed. (n.d.). Discovery of antileishmanial hits in the 3-nitroimidazo[1,2-a]pyridine series via newly optimized tetrakis(dimethylamino)ethylene (TDAE) methodology at position 2. PubMed. [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). In vitro Anti Tubercular Activity and Physicochemical Standardization of Selected Medicinal Plant Extracts. IJPS. [Link]
-
National Institutes of Health. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. NIH. [Link]
-
National Institutes of Health. (2013). Cell Viability Assays. NIH. [Link]
-
Royal Society of Chemistry. (n.d.). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC. [Link]
-
National Institutes of Health. (n.d.). In Vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. NIH. [Link]
-
ResearchGate. (2025). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. ResearchGate. [Link]
-
ResearchGate. (2025). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis. ResearchGate. [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein-Institut. [Link]
-
Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature. [Link]
-
Taylor & Francis Online. (n.d.). Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives: Synthesis, Structure and Antimycobacterial Activity. Taylor & Francis. [Link]
-
U.S. Food and Drug Administration. (2018). Nucleic Acid-Based In Vitro Diagnostic Devices for the Detection of Mycobacterium tuberculosis Complex in Respiratory Specimens - Class II Special Controls Guideline for Industry and Food and Drug Administration Staff. FDA. [Link]
-
National Institutes of Health. (n.d.). In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect. NIH. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. RSC. [Link]
-
American Society for Microbiology. (n.d.). In Vitro Evaluation of Antileishmanial Activity of Computationally Screened Compounds against Ascorbate Peroxidase To Combat Amphotericin B Drug Resistance. ASM Journals. [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsonline.com [ijpsonline.com]
- 19. journals.asm.org [journals.asm.org]
- 20. bio-protocol.org [bio-protocol.org]
A Comparative Analysis of Nitro-Imidazo[1,2-a]pyridines and Other Antitubercular Agents: An In-Depth Efficacy Guide
In the global fight against tuberculosis (TB), a persistent and evolving threat, the need for novel, effective antitubercular agents is paramount. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many existing therapies obsolete, demanding a new generation of drugs with unique mechanisms of action. This guide provides a comprehensive comparison of the efficacy of a promising class of compounds, the nitro-imidazo[1,2-a]pyridines, with a focus on representative molecules and their performance against established and other novel antitubercular agents. While specific data for "3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine" is not extensively available in public literature, we will use closely related and well-studied compounds from the imidazo[1,2-a]pyridine and nitroimidazole classes, such as Telacebec (Q203), Delamanid, and Pretomanid, as exemplary subjects for this analysis.
This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of mechanisms of action, comparative in vitro and in vivo efficacy, and the experimental methodologies underpinning these findings.
The Imperative for New Antitubercular Scaffolds
The prolonged treatment regimens and the increasing prevalence of drug-resistant Mtb strains necessitate the exploration of new chemical entities.[1] The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework in medicinal chemistry, with several derivatives demonstrating potent antitubercular activity.[2][3] Notably, the inclusion of a nitro group can confer unique bactericidal properties, as seen in the broader class of nitroimidazoles.[4][5]
Mechanisms of Action: A Tale of Diverse Targets
A crucial aspect of any new antitubercular agent is a novel mechanism of action that can circumvent existing resistance pathways. Here, we compare the mechanisms of nitro-imidazo[1,2-a]pyridines and related nitroimidazoles with first-line anti-TB drugs.
Nitro-Imidazo[1,2-a]pyridines and Related Nitroimidazoles: Targeting Respiration and Cell Wall Synthesis
Many promising imidazo[1,2-a]pyridine derivatives, such as Telacebec (Q203) , target the mycobacterial respiratory chain. Specifically, Telacebec inhibits the cytochrome bc1 complex (QcrB), a key component of the electron transport chain essential for ATP synthesis.[6][7][8][9] This disruption of cellular energy metabolism leads to bactericidal activity against both replicating and non-replicating Mtb.
Other nitroimidazoles, like Delamanid and Pretomanid (PA-824) , are prodrugs that require activation by a deazaflavin-dependent nitroreductase (Ddn) within the mycobacterium.[10][11][12][13] Upon activation, these compounds release reactive nitrogen species, including nitric oxide, which have a dual mechanism of action:
-
Inhibition of mycolic acid synthesis , a critical component of the mycobacterial cell wall.[10][11]
-
Respiratory poisoning through the generation of toxic radicals.[10]
This multifaceted attack makes them effective against both drug-susceptible and drug-resistant Mtb strains.
First-Line Antitubercular Agents: Established Targets
In contrast, the workhorses of TB treatment, Isoniazid (INH) and Rifampicin (RMP) , have well-characterized mechanisms of action that are distinct from the nitro-imidazo[1,2-a]pyridines.
-
Isoniazid: A prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[14][15][16] The activated form covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase, thereby blocking mycolic acid synthesis.[17]
-
Rifampicin: Directly binds to the β-subunit of the bacterial DNA-dependent RNA polymerase, inhibiting RNA synthesis.[18][19][20][21][22]
Comparative In Vitro Efficacy: A Quantitative Look
The Minimum Inhibitory Concentration (MIC) is a critical parameter for assessing the in vitro potency of an antimicrobial agent. The following table summarizes the reported MIC values for representative nitro-imidazo[1,2-a]pyridines and comparator drugs against drug-susceptible Mtb H37Rv.
| Compound Class | Representative Agent | MIC Range (µg/mL) | Reference(s) |
| Imidazo[1,2-a]pyridines | Imidazo[1,2-a]pyridine-3-carboxamides | ≤1 µM (compound specific) | [3] |
| Imidazo[1,2-a]pyridine-3-nitroso derivatives | 3.1 | [2] | |
| Nitroimidazoles | Delamanid (OPC-67683) | 0.002 - 0.008 | [11] |
| Pretomanid (PA-824) | Varies by study | [23] | |
| TBA-354 | Potency similar to Delamanid | [4] | |
| First-Line Agents | Isoniazid | 0.03 - 0.12 | [24] |
| Rifampicin | Varies by study | [25] |
Note: MIC values can vary depending on the specific assay conditions and the strain of M. tuberculosis tested.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized reference for determining the MIC of antitubercular agents.[24]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of M. tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).
-
96-well U-shaped microtiter plates.
-
M. tuberculosis H37Rv ATCC 27294 (quality control strain).
-
Test compounds and reference drugs.
-
Sterile water and glass beads.
-
Inverted mirror for reading.
Procedure:
-
Inoculum Preparation: a. Harvest M. tuberculosis colonies and suspend in sterile water with glass beads. b. Vortex to create a homogenous suspension. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard. d. Prepare a 1:100 dilution of the 0.5 McFarland suspension to achieve a final inoculum of approximately 10^5 CFU/mL.[24]
-
Drug Dilution: a. Prepare serial twofold dilutions of the test and reference compounds in Middlebrook 7H9 broth directly in the microtiter plates.
-
Inoculation: a. Add the prepared inoculum to each well containing the drug dilutions. b. Include a drug-free growth control well and a sterile control well.
-
Incubation: a. Seal the plates and incubate at 36 ± 1°C.
-
Reading and Interpretation: a. Monitor the growth control well. Once visible growth is observed, read the MIC values for all wells using an inverted mirror. b. The MIC is the lowest drug concentration that shows no visible bacterial growth.[24]
In Vivo Efficacy: Insights from Preclinical Models
Animal models, particularly the mouse model of tuberculosis, are indispensable for evaluating the in vivo efficacy of new drug candidates.[26][27][28][29][30] These models allow for the assessment of a drug's ability to reduce the bacterial burden in target organs, typically the lungs and spleen.
Studies have shown that nitroimidazoles like Delamanid and Pretomanid exhibit potent in vivo activity against both drug-susceptible and drug-resistant Mtb strains.[11][12] For instance, Pretomanid, in combination with bedaquiline and linezolid, has demonstrated a significant reduction in pulmonary bacterial cell counts in rodent models.[12] Similarly, Delamanid has shown favorable treatment outcomes in clinical trials for MDR-TB.[31][32][33]
The in vivo efficacy of imidazo[1,2-a]pyridine-3-carboxamides has also been demonstrated, with some compounds showing encouraging pharmacokinetic profiles and the ability to reduce bacterial load in infected mice.[3]
Resistance Mechanisms: A Continuing Challenge
The development of drug resistance is a major hurdle in TB therapy. Understanding the mechanisms of resistance to new drug candidates is crucial for their long-term viability.
-
Nitro-Imidazo[1,2-a]pyridines and Nitroimidazoles: Resistance to prodrugs like Delamanid and Pretomanid can arise from mutations in the ddn gene, which encodes the activating enzyme.[34] For compounds targeting the cytochrome bc1 complex, mutations in the qcrB gene can confer resistance.
-
Isoniazid: Resistance is most commonly associated with mutations in the katG gene, preventing the activation of the prodrug.[14][17][35] Mutations in the inhA gene can also lead to resistance.
-
Rifampicin: Resistance primarily arises from mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase, leading to reduced drug binding.[19][20]
Concluding Remarks and Future Directions
The nitro-imidazo[1,2-a]pyridines and related nitroimidazoles represent a significant advancement in the quest for new antitubercular agents. Their novel mechanisms of action, potent in vitro activity against both drug-susceptible and resistant strains, and promising in vivo efficacy make them valuable additions to the TB drug development pipeline.
While direct comparisons with a specific molecule like "3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine" are limited by the available data, the broader class of compounds demonstrates considerable potential. Their ability to target both energy metabolism and cell wall synthesis offers a distinct advantage over traditional first-line agents.
Future research should focus on the continued exploration of the structure-activity relationships within the imidazo[1,2-a]pyridine scaffold to optimize potency and pharmacokinetic properties. Furthermore, a deeper understanding of the resistance mechanisms will be critical for the strategic deployment of these new agents in combination therapies to combat the global threat of tuberculosis.
References
-
Upton, A. M., et al. (2015). In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 59(1), 136-144. [Link]
-
Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(5), 371-375. [Link]
-
Manjunatha, U., Boshoff, H. I., & Barry, C. E. 3rd (2009). The mechanism of action of PA-824: novel insights from transcriptional profiling. Communicative & integrative biology, 2(3), 215–218. [Link]
-
Wang, F., et al. (2021). Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate telacebec (Q203). eLife, 10, e69248. [Link]
-
Singh, R., et al. (2021). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Journal of Medicinal Chemistry, 64(15), 10863-10887. [Link]
-
Lee, S., et al. (2017). MIC of Delamanid (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration. Antimicrobial Agents and Chemotherapy, 61(5), e02517-16. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 456199, Pretomanid. [Link]
-
TB Alliance. Q203. [Link]
-
Guglielmetti, L., et al. (2017). Delamanid improves outcomes and reduces mortality in multidrug-resistant tuberculosis. The European respiratory journal, 49(5), 1602128. [Link]
-
Lee, Y., et al. (2020). Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial. Antimicrobial agents and chemotherapy, 64(11), e01114-20. [Link]
-
Anderson, J. R., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4-nitroimidazoles. Bioorganic & medicinal chemistry letters, 19(19), 5694–5700. [Link]
-
Vilchèze, C., & Jacobs, W. R., Jr. (2014). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Tuberculosis (Edinburgh, Scotland), 94(6), 577–581. [Link]
-
Patsnap. (2024). What is the mechanism of Pretomanid? Synapse. [Link]
-
Wehrli, W. (1983). Rifampin: mechanisms of action and resistance. Reviews of infectious diseases, 5 Suppl 3, S407–S411. [Link]
-
Qurient. Telacebec (Q203). [Link]
-
Vilchèze, C., & Jacobs, W. R., Jr. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual review of microbiology, 61, 35–50. [Link]
-
Lenaerts, A. J., et al. (2015). Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 59(8), 4586–4597. [Link]
-
Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS medicinal chemistry letters, 2(5), 371–375. [Link]
-
ERS Publications. (2014). Minimum inhibitory concentrations (MIC) determination of TB drugs and broad-spectrum antibiotics in M.tuberculosis with M/X/TDR. [Link]
-
Wikipedia. (n.d.). Rifampicin. [Link]
-
Patsnap. (2024). What is the mechanism of Isoniazid? Synapse. [Link]
-
Cambau, E., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical microbiology and infection : the official publication of the European Society of Clinical Microbiology and Infectious Diseases, 26(11), 1457–1462. [Link]
-
Hickey, A. J., et al. (2011). Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. Antimicrobial agents and chemotherapy, 55(11), 5485–5488. [Link]
-
Lewis, J. M., & Sloan, D. J. (2015). The role of delamanid in the treatment of drug-resistant tuberculosis. Therapeutics and clinical risk management, 11, 779–791. [Link]
-
Li, Y., et al. (2022). Minimal inhibitory concentration values of anti-TB drugs. Infection and drug resistance, 15, 5143–5153. [Link]
-
Lee, Y., et al. (2021). Telacebec, a Potent Agent in the Fight against Tuberculosis: Findings from a Randomized, Phase 2 Clinical Trial and Beyond. Clinical Infectious Diseases, 73(7), e2158-e2165. [Link]
-
Campbell, E. A., et al. (2001). Rifampin: Mechanisms of Action and Resistance. Clinical Infectious Diseases, 32(Supplement_1), S10-S13. [Link]
-
Yao, Y., et al. (2023). The Impact of Animal Models and Strain Standardization on the Evaluation of Tuberculosis Vaccine Efficacy. Vaccines, 11(6), 1118. [Link]
-
Wikipedia. (n.d.). Isoniazid. [Link]
-
Stop TB Italia. (2021). Pretomanid for tuberculosis treatment. [Link]
-
Lyons, M. A. (2018). Modeling and Simulation of Pretomanid Pharmacodynamics in Pulmonary Tuberculosis Patients. Antimicrobial agents and chemotherapy, 62(6), e02452-17. [Link]
-
RTI International. (2024). Assessment of tuberculosis drug efficacy using preclinical animal models and in vitro predictive techniques. [Link]
-
Rawat, R., et al. (2003). Mechanisms for isoniazid action and resistance. Journal of Biological Chemistry, 278(42), 40751-40756. [Link]
-
Siddiqi, N., & Das, R. (2023). Rifampin. In StatPearls. StatPearls Publishing. [Link]
-
Gao, M., et al. (2017). Clinical benefit of delamanid (OPC-67683) in the treatment of multidrug-resistant tuberculosis patients in China. Tuberculosis (Edinburgh, Scotland), 107, 147–151. [Link]
-
Lanoix, J. P., et al. (2012). Fast Standardized Therapeutic-Efficacy Assay for Drug Discovery against Tuberculosis. Antimicrobial agents and chemotherapy, 56(9), 4680–4685. [Link]
-
JoVE. (2022). Antimicrobial Susceptibility Testing: Mycobacterium Tuberculosis Complex I Protocol Preview. YouTube. [Link]
-
Contagion Live. (2019). Study Evaluates Delamanid as Prevention for People Exposed to MDR-TB. [Link]
-
Patsnap. (2024). What is the mechanism of Rifampin? Synapse. [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentrations (MICs) of antitubercular drugs... [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate telacebec (Q203) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tballiance.org [tballiance.org]
- 8. Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Telacebec (Q203) | Qurient [qurient.com]
- 10. The mechanism of action of PA-824: Novel insights from transcriptional profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Pretomanid | C14H12F3N3O5 | CID 456199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 16. Isoniazid - Wikipedia [en.wikipedia.org]
- 17. Mechanisms for isoniazid action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rifampicin - Wikipedia [en.wikipedia.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Rifampin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 23. journals.asm.org [journals.asm.org]
- 24. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. dovepress.com [dovepress.com]
- 26. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.asm.org [journals.asm.org]
- 28. The Impact of Animal Models and Strain Standardization on the Evaluation of Tuberculosis Vaccine Efficacy [mdpi.com]
- 29. Assessment of tuberculosis drug efficacy using preclinical animal models and in vitro predictive techniques | RTI [rti.org]
- 30. Fast Standardized Therapeutic-Efficacy Assay for Drug Discovery against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Delamanid improves outcomes and reduces mortality in multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Clinical benefit of delamanid (OPC-67683) in the treatment of multidrug-resistant tuberculosis patients in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. contagionlive.com [contagionlive.com]
- 34. stoptb.it [stoptb.it]
- 35. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: A Guide for Selective Cancer Cell Targeting
In the landscape of modern oncology, the quest for therapeutic agents that exhibit high efficacy against malignant cells while sparing their normal counterparts is paramount. The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework in the design of novel anticancer agents, demonstrating potent activity across a range of cancer cell lines.[1][2] This guide provides a comparative analysis of the cytotoxic profile of a representative compound from this class, 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, on cancer versus normal cell lines. While direct comparative data for this specific molecule is emerging, this guide synthesizes available experimental data from closely related imidazo[1,2-a]pyridine derivatives to provide a predictive overview of its selective cytotoxicity.
The core principle underpinning this investigation is the therapeutic window – the concentration range at which a drug is effective against cancer cells without causing unacceptable toxicity to normal tissues. This guide will delve into the experimental data that illuminates the potential of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine to achieve a favorable therapeutic window, explore the mechanistic underpinnings of its action, and provide detailed protocols for its evaluation.
Comparative Cytotoxicity Profile: In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potential of a compound. The following table summarizes representative IC50 values for various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines and a normal murine cell line. This comparative data suggests a trend of selectivity for this class of compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| 3-aminoimidazo[1,2-α]pyridine (Compound 12) | HT-29 (Colon) | 4.15 ± 2.93 | MEF (Murine Embryonic Fibroblast) | 40.54 ± 4.34 | ~9.8 | [3] |
| 3-aminoimidazo[1,2-α]pyridine (Compound 14) | B16F10 (Melanoma) | 21.75 ± 0.81 | MEF (Murine Embryonic Fibroblast) | > 200 | > 9.2 | [3] |
| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 (Breast) | 45 | Not Reported | - | - | [4][5] |
| Imidazo[1,2-a]pyridine (IP-6) | HCC1937 (Breast) | 47.7 | Not Reported | - | - | [4][5] |
| 6-substituted imidazo[1,2-a]pyridines | HT-29, Caco-2 (Colon) | "Excellent Activity" | White Blood Cells | "Not significant toxicity" | - | [6] |
The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
The data presented for 3-aminoimidazo[1,2-α]pyridine derivatives provides a strong rationale for the selective anticancer potential within the broader imidazo[1,2-a]pyridine class.[3] The approximately 10-fold greater cytotoxicity against colon cancer cells compared to normal fibroblasts for compound 12 is a significant finding.[3] Similarly, the high selectivity of compound 14 for melanoma cells over normal fibroblasts underscores the potential for developing targeted therapies with reduced side effects.[3] While a direct comparison with a normal cell line is not available for the IP-5 and IP-6 compounds, their potent activity against the HCC1937 breast cancer cell line is noteworthy.[4][5] Furthermore, the qualitative observation of low toxicity to white blood cells for 6-substituted imidazo[1,2-a]pyridines further supports the cancer-selective nature of this scaffold.[6]
Mechanistic Insights: The PI3K/Akt/mTOR Signaling Axis
The selective cytotoxicity of imidazo[1,2-a]pyridine derivatives is often attributed to their ability to modulate key signaling pathways that are frequently dysregulated in cancer. A predominant mechanism of action involves the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[1][7][8] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[8]
In many cancers, the PI3K/Akt/mTOR pathway is constitutively active, driving uncontrolled cell proliferation and resistance to apoptosis. Imidazo[1,2-a]pyridines have been shown to inhibit this pathway, leading to cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[7][8]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine.
The inhibition of this pathway by imidazo[1,2-a]pyridines can also lead to the upregulation of tumor suppressor proteins like p53 and p21, further contributing to cell cycle arrest and apoptosis.[5][7] The induction of apoptosis is often confirmed by observing characteristic cellular changes such as chromatin condensation and the activation of caspases, which are key executioner proteins in the apoptotic cascade.[6][7]
Experimental Protocols for Cytotoxicity Assessment
To ensure the scientific rigor of cytotoxicity studies, standardized and validated protocols are essential. The following section details the methodologies commonly employed to evaluate the comparative cytotoxicity of compounds like 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine (e.g., 0.1 to 100 µM) and a vehicle control for 24-72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
The available evidence from studies on imidazo[1,2-a]pyridine derivatives strongly suggests that 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine holds significant promise as a selective anticancer agent. The demonstrated ability of this class of compounds to induce apoptosis in cancer cells at concentrations that are less toxic to normal cells points towards a favorable therapeutic window. The primary mechanism of action appears to be the targeted inhibition of the PI3K/Akt/mTOR signaling pathway, a critical node in cancer cell survival and proliferation.
Further rigorous in vitro and in vivo studies are warranted to fully elucidate the comparative cytotoxicity and therapeutic potential of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, ensuring the generation of reliable and reproducible data. The continued exploration of this and other imidazo[1,2-a]pyridine derivatives is a promising avenue in the development of next-generation cancer therapeutics with improved efficacy and safety profiles.
References
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. [Link]
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry. [Link]
-
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal. [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]
-
Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. Chemical Science. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. [Link]
-
Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The Open Medicinal Chemistry Journal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
